1'-Hydroxy bufuralol
Descripción
Propiedades
IUPAC Name |
2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYMTYBCXVOBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57704-16-2 | |
| Record name | Ro 03-7410 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Role of 1'-Hydroxy Bufuralol in CYP2D6-Mediated Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the oxidation of a wide array of xenobiotics, including many commonly prescribed medications. Bufuralol, a non-selective beta-blocker, is a well-established probe substrate for assessing CYP2D6 activity due to its primary metabolic pathway being 1'-hydroxylation to form 1'-hydroxy bufuralol, a reaction almost exclusively catalyzed by CYP2D6 at low substrate concentrations.[1][2] This technical guide provides an in-depth analysis of the formation of this compound and the mechanisms of CYP2D6 inhibition affecting this pathway. While the focus of inquiry is often on substances that inhibit the formation of this metabolite, this paper will also address the current understanding of this compound's role, if any, as an inhibitor of CYP2D6. Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that this compound acts as a significant inhibitor of CYP2D6. The primary interaction is its formation as a product of bufuralol metabolism by the enzyme.
Bufuralol 1'-Hydroxylation: The Core Reaction
The principal metabolic fate of bufuralol in humans is the hydroxylation at the 1'-position of the butyl side chain, yielding this compound. This reaction serves as a reliable in vitro and in vivo marker for CYP2D6 activity.[3]
Metabolic Pathway of Bufuralol
References
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-bufuralol 1'-hydroxylation activity in human and rhesus monkey intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1'-Hydroxy Bufuralol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Hydroxy bufuralol is the principal metabolite of bufuralol, a non-selective β-adrenoceptor antagonist. The formation of this compound is almost exclusively catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6. Consequently, the measurement of this compound levels after administration of bufuralol is a widely used and reliable in vivo and in vitro method to phenotype individuals for their CYP2D6 metabolic capacity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies related to this compound.
Chemical Structure and Identification
This compound is a hydroxylated derivative of bufuralol, with the hydroxyl group introduced at the 1'-position of the ethyl group attached to the benzofuran ring system.
| Identifier | Value |
| Formal Name | α²-[[(1,1-dimethylethyl)amino]methyl]-α⁷-methyl-2,7-benzofurandimethanol[1] |
| CAS Number | 57704-16-2[1] |
| Molecular Formula | C₁₆H₂₃NO₃[1] |
| Formula Weight | 277.4 g/mol [1] |
| SMILES | CC(O)C1=C(OC(C(O)CNC(C)(C)C)=C2)C2=CC=C1[1] |
| InChI Key | GTYMTYBCXVOBBB-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | 41-49 °C | --INVALID-LINK-- |
| pKa (predicted) | 13.58 ± 0.20 | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Slightly soluble in Methanol and DMSO | --INVALID-LINK--, --INVALID-LINK-- |
| logP (predicted) | While a specific predicted logP value for this compound is not readily available in the searched literature, various computational methods can be employed for its estimation. These methods, such as those based on atomic contributions or fragment-based approaches, are valuable tools in drug discovery for predicting the lipophilicity of molecules. | - |
Metabolic Pathway
The primary metabolic pathway for the formation of this compound is the hydroxylation of bufuralol. This reaction is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.
While CYP2D6 is the major enzyme responsible for this biotransformation, other isoforms, including CYP2C19 and CYP1A2, have been shown to contribute to a lesser extent, particularly at higher substrate concentrations. The formation of other minor metabolites, such as 4-hydroxybufuralol and 6-hydroxybufuralol, has also been reported and is primarily catalyzed by CYP1A2.
Experimental Protocols
The quantification of this compound is a key procedure in clinical and research settings for CYP2D6 phenotyping. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
General Workflow for Quantification of this compound
1. Sample Preparation (Protein Precipitation)
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Objective: To remove proteins from the biological matrix that can interfere with the analysis.
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Protocol:
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To a known volume of the biological sample (e.g., 100 µL of plasma or microsomal incubation), add a precipitating agent such as ice-cold acetonitrile or perchloric acid.
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Vortex the mixture thoroughly to ensure complete protein precipitation.
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Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
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Carefully collect the supernatant for analysis.
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2. HPLC Method
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Objective: To separate this compound from the parent drug and other potential metabolites.
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Typical Conditions:
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Column: Reversed-phase C18 column.
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Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or perchloric acid) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient.
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Flow Rate: Typically in the range of 0.2-1.0 mL/min.
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Detection:
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Fluorescence: Excitation at ~252 nm and emission at ~302 nm.
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MS/MS: Electrospray ionization (ESI) in positive ion mode is commonly used. The specific mass transitions for this compound would be monitored.
-
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3. Quantification
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Objective: To determine the concentration of this compound in the sample.
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Protocol:
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Prepare a series of calibration standards with known concentrations of this compound in the same biological matrix.
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Analyze the standards and the unknown samples using the developed HPLC or LC-MS/MS method.
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Construct a calibration curve by plotting the peak area (or peak area ratio to an internal standard) against the concentration of the standards.
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Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
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Synthesis and Purification
While this compound is primarily obtained as a metabolite, its chemical synthesis can be achieved for use as an analytical standard. The general approach involves the oxidation of bufuralol.
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Synthesis: A common method involves the use of a suitable oxidizing agent to introduce a hydroxyl group at the 1'-position of bufuralol. The specific reaction conditions, including the choice of oxidant, solvent, and temperature, would need to be optimized to achieve a good yield and selectivity.
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Purification: Following the synthesis, the crude product would require purification to isolate this compound from unreacted starting material and any byproducts. Techniques such as preparative HPLC or column chromatography are typically employed for this purpose. The purity of the final product should be confirmed using analytical techniques like HPLC, mass spectrometry, and NMR.
Signaling Pathway Involvement
Currently, there is no direct evidence to suggest that this compound is an active modulator of specific signaling pathways. Its primary significance lies in its role as a biomarker for CYP2D6 activity. The parent compound, bufuralol, exerts its pharmacological effects by acting as a β-adrenoceptor antagonist, thereby inhibiting the signaling pathways associated with these receptors. The metabolism to this compound is a detoxification and elimination pathway.
Conclusion
This compound is a critical molecule in the fields of drug metabolism and pharmacogenetics. Its chemical structure and properties have been well-characterized, and robust analytical methods for its quantification are established. A thorough understanding of its formation and properties is essential for researchers and clinicians involved in drug development and personalized medicine, particularly for drugs metabolized by CYP2D6.
References
The Use of 1'-Hydroxy Bufuralol as a Biomarker for Cytochrome P450 2D6 Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme responsible for the metabolism of a significant portion of clinically used drugs. Its activity is highly variable among individuals, primarily due to genetic polymorphisms, leading to a wide range of metabolic phenotypes from poor to ultrarapid metabolizers. This variability has profound implications for drug efficacy and toxicity. The hydroxylation of bufuralol to its primary metabolite, 1'-hydroxy bufuralol, is a well-established and specific in vitro and in vivo probe reaction for determining CYP2D6 activity. This technical guide provides a comprehensive overview of the use of this compound as a biomarker for CYP2D6 phenotyping. It includes detailed experimental protocols, quantitative data on enzyme kinetics and metabolic ratios, and visual representations of the metabolic pathway and experimental workflows to aid researchers in the accurate assessment of CYP2D6 activity.
Introduction to CYP2D6 and the Importance of Phenotyping
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs. Among these, CYP2D6 is responsible for the oxidative metabolism of approximately 20-25% of all clinically prescribed medications, despite constituting only a small fraction of the total hepatic CYP content.[1] The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants, leading to significant interindividual differences in enzyme activity.[1]
This genetic variability results in distinct metabolic phenotypes:
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Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to a lack of enzyme activity.
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Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles.
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Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles.
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Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, resulting in exceptionally high enzyme activity.
The metabolic phenotype of an individual can significantly impact the pharmacokinetics and pharmacodynamics of CYP2D6 substrates, potentially leading to adverse drug reactions or therapeutic failure. Therefore, phenotyping individuals for their CYP2D6 activity is crucial for personalized medicine, enabling dose adjustments or the selection of alternative medications to ensure optimal therapeutic outcomes.
Bufuralol, a non-selective beta-adrenergic antagonist, is extensively and almost exclusively metabolized by CYP2D6 at therapeutic concentrations. The primary metabolic pathway is the hydroxylation at the 1'-position of the butyl side chain to form this compound. This reaction is highly specific to CYP2D6, making the formation of this metabolite a reliable indicator of the enzyme's activity.
The Metabolic Pathway of Bufuralol
The biotransformation of bufuralol is dominated by CYP2D6-mediated hydroxylation. While other minor metabolites can be formed, the conversion to this compound is the principal route of elimination. At higher substrate concentrations, other CYP enzymes, such as CYP1A2 and CYP2C19, may contribute to bufuralol metabolism, but at the low concentrations used in phenotyping assays, the reaction is highly specific to CYP2D6.[2][3]
Quantitative Data for CYP2D6 Activity
The activity of CYP2D6 can be quantified through various parameters, including enzyme kinetics (Km and Vmax) and metabolic ratios (MR). These values differ significantly across individuals with different CYP2D6 genotypes.
Enzyme Kinetics
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These parameters are crucial for in vitro characterization of enzyme activity.
| CYP2D6 Allele | Km (µM) for Bufuralol 1'-Hydroxylation | Vmax (pmol/min/pmol CYP2D6) | Reference |
| CYP2D61 (Wild-type) | ~5 - 15 | Varies | [4] |
| CYP2D62 | ~5 - 15 | Similar to 1 | |
| CYP2D64 (Non-functional) | Not applicable | No activity | |
| CYP2D610 (Reduced function) | Higher than *1 | Lower than *1 | |
| CYP2D617 (Reduced function) | Higher than 1 | Lower than *1 | |
| CYP2D641 (Reduced function) | Not explicitly stated for bufuralol, but generally reduced function | Lower than *1 |
Note: The exact values for Km and Vmax can vary depending on the experimental system (e.g., human liver microsomes, recombinant enzyme source) and conditions.
Metabolic Ratios
The metabolic ratio (MR) is a non-invasive measure of in vivo enzyme activity. It is typically calculated as the molar ratio of the parent drug to its metabolite in a biological fluid, such as urine or plasma, after administration of a probe drug. For bufuralol, the MR is calculated as:
MR = [Bufuralol] / [this compound]
A higher MR indicates lower enzyme activity. While specific cutoff values can vary between studies and populations, the following provides a general classification of CYP2D6 phenotypes based on the urinary metabolic ratio of bufuralol.
| CYP2D6 Phenotype | Typical Urinary Metabolic Ratio (Bufuralol / this compound) |
| Poor Metabolizer (PM) | > 10 |
| Intermediate Metabolizer (IM) | 1 - 10 |
| Extensive Metabolizer (EM) | < 1 |
| Ultrarapid Metabolizer (UM) | < 0.1 |
Note: These are approximate ranges and should be established for each specific study protocol and analytical method.
Experimental Protocols
Accurate determination of CYP2D6 activity using bufuralol requires standardized and well-validated experimental protocols. Both in vitro and in vivo methods are commonly employed.
In Vitro CYP2D6 Phenotyping: Bufuralol 1'-Hydroxylation Assay
This protocol describes a typical incubation using human liver microsomes (HLMs) or recombinant CYP2D6 enzymes.
Materials:
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Human liver microsomes (or recombinant CYP2D6)
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Bufuralol hydrochloride
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This compound (as a standard)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Potassium phosphate buffer (pH 7.4)
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Acetonitrile (for reaction termination)
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Internal standard for analytical quantification
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HPLC with fluorescence detection or LC-MS/MS system
Procedure:
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Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (typically 0.1-0.5 mg/mL protein), and the desired concentration of bufuralol (e.g., 1-100 µM, often near the Km for specific activity assessment).
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Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzyme.
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Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
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Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
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Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.
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Analytical Quantification: Analyze the formation of this compound using a validated HPLC-fluorescence or LC-MS/MS method. An internal standard should be used to ensure accurate quantification.
In Vivo CYP2D6 Phenotyping
This protocol outlines a general procedure for in vivo CYP2D6 phenotyping using bufuralol.
Study Conduct:
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Subject Selection: Recruit healthy volunteers with informed consent. Genotyping for CYP2D6 alleles prior to the study can help in selecting a cohort with diverse metabolic phenotypes.
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Drug Administration: Administer a single oral dose of bufuralol hydrochloride (e.g., 10-30 mg). The dose should be low to ensure CYP2D6-specific metabolism.
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Sample Collection: Collect urine samples at timed intervals (e.g., 0-8 hours or 0-12 hours) post-dose. A single time-point plasma sample (e.g., at 3 or 4 hours) can also be used.
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Sample Processing and Storage: Measure the volume of the collected urine and store aliquots at -20°C or lower until analysis. Plasma samples should be separated by centrifugation and stored frozen.
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Analytical Quantification: Determine the concentrations of bufuralol and this compound in the urine or plasma samples using a validated analytical method (HPLC-fluorescence or LC-MS/MS).
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Calculation of Metabolic Ratio: Calculate the urinary metabolic ratio as the molar ratio of bufuralol to this compound excreted over the collection period.
Genotype-Phenotype Correlation and Clinical Implications
The genetic makeup of an individual's CYP2D6 gene is the primary determinant of their metabolic phenotype. This relationship forms the basis of pharmacogenetic testing and its application in personalized medicine.
The clinical implications of altered CYP2D6 activity are significant:
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Poor Metabolizers (PMs): PMs are at an increased risk of experiencing adverse drug reactions from standard doses of CYP2D6 substrates due to reduced drug clearance and accumulation of the parent drug. For prodrugs that require CYP2D6 for activation (e.g., codeine), PMs may experience a lack of therapeutic effect.
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Ultrarapid Metabolizers (UMs): UMs may experience therapeutic failure with standard doses of CYP2D6 substrates due to rapid drug elimination. Conversely, for prodrugs, UMs may be at a higher risk of toxicity due to the rapid formation of the active metabolite.
Conclusion
The measurement of this compound formation serves as a robust and specific biomarker for determining CYP2D6 activity. Both in vitro and in vivo phenotyping methods utilizing bufuralol provide valuable information for researchers and clinicians in understanding interindividual variability in drug metabolism. The integration of CYP2D6 phenotyping into drug development and clinical practice is a critical step towards the implementation of personalized medicine, ultimately leading to safer and more effective drug therapies. This guide provides the foundational knowledge and detailed protocols to facilitate the accurate assessment of CYP2D6 activity using this well-established probe substrate.
References
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1'-Hydroxy Bufuralol: A Technical Guide for Analytical Standard Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathways for the analytical standard of 1'-Hydroxy bufuralol. This compound is the principal metabolite of bufuralol, a non-selective β-adrenoceptor antagonist. The quantification of this metabolite is crucial for studying the activity of cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its formation.
Introduction
Bufuralol undergoes extensive metabolism in the liver, with the primary pathway being the hydroxylation of the ethyl group at the 1'-position to form this compound. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6, making this compound a key biomarker for CYP2D6 activity.[1][2][3] The synthesis of an analytical standard of this compound is essential for its accurate quantification in various biological matrices during preclinical and clinical studies. While this compound is a product of metabolism, chemical synthesis provides a reliable source of the pure analytical standard.
Synthesis Pathway
The most direct chemical approach to synthesizing this compound involves the oxidation of bufuralol. This strategy mimics the metabolic pathway and is a common method for preparing drug metabolites.
A plausible synthetic route starting from a precursor to bufuralol is outlined below. The synthesis of the bufuralol precursor itself is also described to provide a comprehensive overview.
Logical Flow of Synthesis
Caption: Overall synthetic strategy for this compound.
Detailed Synthesis Pathway
The synthesis can be conceptually divided into two main stages: the synthesis of the precursor, bufuralol, and its subsequent oxidation to this compound.
Stage 1: Synthesis of Bufuralol
The synthesis of bufuralol can be achieved through a multi-step process starting from 2-ethylphenol. A known method for synthesizing (R)-Bufuralol provides a basis for this stage.[4]
Caption: Step-wise synthesis of the precursor, Bufuralol.
Stage 2: Oxidation of Bufuralol to this compound
The key step in the synthesis of the analytical standard is the selective oxidation of the benzylic carbon of the ethyl group in bufuralol. This transformation introduces the hydroxyl group at the 1'-position. A common approach for preparing the deuterated analog involves the oxidation of deuterated bufuralol.[5]
Caption: Final oxidation step to yield this compound.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic steps. These should be adapted and optimized based on laboratory conditions and available reagents.
Protocol 1: Synthesis of Bufuralol (Illustrative)
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Step 1: Friedel-Crafts Acylation of 2-Ethylphenol. To a solution of 2-ethylphenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at reduced temperature. Slowly add acetyl chloride and allow the reaction to proceed until completion. Quench the reaction with ice-water and extract the product.
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Step 2: Darzens Condensation. React the resulting 2-hydroxy-3-ethylacetophenone with an α-chloroacetic ester in the presence of a base like sodium ethoxide to form the corresponding glycidic ester.
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Step 3: Hydrolysis and Decarboxylation. Hydrolyze the glycidic ester with an aqueous base, followed by acidification and heating to promote decarboxylation, yielding 2-(oxiran-2-yl)-7-ethylbenzofuran.
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Step 4: Epoxide Opening. React the epoxide with an excess of tert-butylamine, either neat or in a suitable solvent, to open the epoxide ring and form bufuralol. Purify the product by column chromatography or recrystallization.
Protocol 2: Oxidation of Bufuralol to this compound
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Reaction Setup. Dissolve bufuralol in a suitable organic solvent (e.g., dichloromethane or a mixture of acetonitrile and water).
-
Oxidation. Add a mild and selective oxidizing agent. Examples of potentially suitable reagents include selenium dioxide, or enzymatic systems that mimic the metabolic process (e.g., using liver microsomes, though this is more for metabolic studies than bulk synthesis). For a purely chemical synthesis, a carefully controlled oxidation is required to prevent over-oxidation or side reactions.
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Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification. Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into an organic solvent. The crude product should be purified using column chromatography on silica gel to separate this compound from unreacted bufuralol and any side products.
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Characterization. Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Bufuralol | C₁₆H₂₃NO₂ | 261.36 | Starting Material |
| This compound | C₁₆H₂₃NO₃ | 277.36 | Product |
Table 2: Illustrative Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Synthesis of Bufuralol | |||||
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Dichloromethane | 2-4 | 0 to rt | 70-80 |
| Darzens Condensation | α-Chloroacetic ester, NaOEt | Ethanol | 4-6 | rt | 60-70 |
| Hydrolysis & Decarboxylation | NaOH, HCl | Water/Ethanol | 2-3 | 100 | 80-90 |
| Epoxide Opening | tert-Butylamine | Methanol | 12-18 | rt | 75-85 |
| Oxidation to this compound | |||||
| Oxidation | Mild Oxidizing Agent | Dichloromethane | 4-8 | rt | 30-50 |
Table 3: Analytical Characterization Data (Expected)
| Analysis | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| ¹H NMR | Conforms to the structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 278.17 |
Conclusion
The synthesis of this compound as an analytical standard is a critical process for enabling accurate bioanalytical studies. The most feasible chemical synthesis route involves the controlled oxidation of bufuralol. While this guide provides a conceptual framework and generalized protocols, the specific reaction conditions, particularly for the oxidation step, require careful optimization and control to achieve the desired product with high purity. The use of modern analytical techniques is paramount for the characterization and quality control of the final analytical standard.
References
- 1. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. 1185069-74-2 [chembk.com]
Understanding Bufuralol 1'-Hydroxylase Reaction Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics of bufuralol 1'-hydroxylase, a key metabolic pathway primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). Understanding the kinetics of this reaction is crucial for drug development, as bufuralol is a classic probe substrate used to characterize the activity and inhibition of CYP2D6, an enzyme responsible for the metabolism of a significant portion of clinically used drugs.
Core Concepts in Bufuralol 1'-Hydroxylation
Bufuralol, a non-selective beta-adrenergic antagonist, is metabolized in humans and other species through several pathways, with 1'-hydroxylation being the most prominent. This reaction, the addition of a hydroxyl group to the 1' position of the bufuralol molecule, is predominantly catalyzed by CYP2D6.[1] However, other cytochrome P450 isoforms, such as CYP1A2 and CYP2C19, can also contribute to this metabolic conversion, particularly at higher substrate concentrations or in individuals with deficient CYP2D6 activity.[1]
The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This variability directly impacts the kinetics of bufuralol 1'-hydroxylation and has important implications for drug efficacy and safety.
Quantitative Data on Bufuralol 1'-Hydroxylase Kinetics
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are essential for characterizing the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. The intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of the enzyme. The following tables summarize key kinetic data for bufuralol 1'-hydroxylation from various in vitro systems.
Table 1: Kinetic Parameters of Bufuralol 1'-Hydroxylation in Human Liver Microsomes
| Human Liver Microsome Sample/Genotype | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |
| Sample HL-18 (High CYP2D6) | ~50 | - | - | [1] |
| Sample HL-67 (Low CYP2D6) | ~250 | - | - | [1] |
| CYP2D61/1, 1/2, 1/2X2, 2/2 | Lower Km values | Higher Vmax values | Higher Vmax/Km ratios | [2] |
| CYP2D64/4, 4/4L, 4D/4L | Higher Km values | Lower Vmax values | Lower Vmax/Km ratios | |
| CYP2D610B/10B | Higher Km values | Lower Vmax values | Lower Vmax/Km ratios |
Table 2: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Recombinant Cytochrome P450 Isoforms
| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) | Reference |
| Human CYP2D6.1 (Wild-type) | - | - | - | |
| Human CYP2D6*53 | - | - | Nearly 10x greater than CYP2D6.1 | |
| Rat P450 2D1 | 8.4 | - | - | |
| Rat P450 2C11 | 83 | - | - | |
| Rat P450 1A1 | 230 | - | - |
Experimental Protocols
The determination of bufuralol 1'-hydroxylase kinetics typically involves in vitro assays using human liver microsomes (HLMs) or recombinant CYP enzymes.
1. Incubation Conditions
A typical incubation mixture for a bufuralol 1'-hydroxylase assay includes:
-
Enzyme Source: Human liver microsomes (e.g., 0.1-0.5 mg/mL protein) or recombinant CYP2D6 co-expressed with NADPH-cytochrome P450 reductase.
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Substrate: Bufuralol hydrochloride at various concentrations to determine Km and Vmax.
-
Cofactor: An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl₂) or a set concentration of NADPH (e.g., 1 mM).
-
Incubation: The reaction is typically initiated by the addition of the NADPH-generating system or NADPH after a short pre-incubation of the other components at 37°C. The incubation is carried out for a specific time (e.g., 10-30 minutes) during which the reaction is linear.
2. Reaction Termination and Sample Preparation
The enzymatic reaction is terminated by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., perchloric acid). The mixture is then centrifuged to precipitate the protein, and the supernatant is collected for analysis.
3. Analytical Method: HPLC with Fluorescence Detection
The formation of 1'-hydroxybufuralol is quantified using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.
-
Chromatographic Separation: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with a small amount of acid like perchloric acid or formic acid) and an organic modifier (e.g., acetonitrile). The separation can be isocratic or a gradient.
-
Detection: 1'-hydroxybufuralol is a fluorescent molecule. The excitation and emission wavelengths for its detection are typically around 252 nm and 302 nm, respectively.
-
Quantification: The concentration of the metabolite is determined by comparing its peak area to a standard curve of known concentrations of 1'-hydroxybufuralol.
Mandatory Visualizations
Metabolic Pathway of Bufuralol
References
- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Formation of 1'-Hydroxy Bufuralol in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro formation of 1'-hydroxy bufuralol, a key metabolic pathway primarily mediated by the cytochrome P450 enzyme CYP2D6. Bufuralol 1'-hydroxylation is a widely used probe reaction to assess CYP2D6 activity, which is crucial for drug metabolism studies due to the enzyme's significant genetic polymorphism and its role in the metabolism of numerous clinically important drugs. This document details the experimental protocols, presents key kinetic data, and illustrates the metabolic pathway and experimental workflow.
Introduction
Bufuralol is a non-selective beta-adrenergic antagonist that undergoes extensive metabolism in the liver. The principal metabolic pathway is the hydroxylation of the benzylic carbon atom to form this compound. This reaction is almost exclusively catalyzed by CYP2D6, making it a highly specific probe substrate for determining the activity of this enzyme in vitro. Understanding the kinetics and experimental conditions for this reaction is essential for drug interaction studies, phenotyping, and predicting in vivo clearance of drug candidates metabolized by CYP2D6.
Metabolic Pathway
The primary metabolic conversion of bufuralol in liver microsomes is the hydroxylation at the 1'-position. While other minor metabolites such as 4-hydroxybufuralol and 6-hydroxybufuralol can be formed, the 1'-hydroxylation is the hallmark of CYP2D6 activity.[1][2]
Quantitative Data: Enzyme Kinetics
The kinetic parameters for bufuralol 1'-hydroxylation can vary depending on the source of human liver microsomes (HLM), reflecting the genetic polymorphism of CYP2D6.[1] Below is a summary of reported kinetic values.
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes (Sample HL-18) | (+/-)-Bufuralol | ~50 | Not Specified | [1] |
| Human Liver Microsomes (Sample HL-67) | (+/-)-Bufuralol | ~250 | Not Specified | [1] |
| Human Liver Microsomes | (+)-Bufuralol | Biphasic Kinetics | Not Specified | |
| Human Liver Microsomes | (-)-Bufuralol | Biphasic Kinetics | Not Specified | |
| cDNA-expressed CYP2D6 | Bufuralol | Varies | Varies |
Note: Kinetic parameters can exhibit biphasic patterns, suggesting the involvement of multiple enzyme activities or allosteric effects, although CYP2D6 is the high-affinity component. The stability of CYP2D6 during incubation can also affect kinetic measurements, with Vmax potentially decreasing over time.
Experimental Protocols
The following protocols are synthesized from established methodologies for measuring bufuralol 1'-hydroxylase activity in human liver microsomes.
Materials and Reagents
-
Human Liver Microsomes (pooled or from individual donors)
-
(±)-Bufuralol hydrochloride
-
This compound (as an analytical standard)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification (e.g., a structurally similar compound not present in the incubation)
Incubation Procedure
-
Preparation of Incubation Mixture: On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂, and human liver microsomes. The final microsomal protein concentration typically ranges from 0.1 to 0.5 mg/mL.
-
Pre-incubation: Pre-incubate the master mix at 37°C for approximately 5 minutes to allow the system to reach thermal equilibrium.
-
Initiation of Reaction: Add bufuralol to the pre-warmed master mix. Bufuralol is typically dissolved in a small volume of solvent like acetonitrile or DMSO, ensuring the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition. A range of substrate concentrations (e.g., 1 to 100 µM) is used to determine kinetic parameters.
-
Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation, typically between 10 to 45 minutes. It is recommended to keep the incubation time short (less than 20 minutes) to minimize the impact of CYP2D6 instability.
-
Termination of Reaction: Stop the reaction by adding a volume of cold acetonitrile or other organic solvent. The addition of an internal standard at this step can aid in accurate quantification.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC.
Analytical Method: HPLC with Fluorescence Detection
The formation of this compound is typically quantified using a reverse-phase high-performance liquid chromatography (HPLC) system with fluorescence detection.
-
Column: C18 analytical column.
-
Mobile Phase: A common mobile phase consists of acetonitrile and an aqueous buffer (e.g., 2 mM perchloric acid).
-
Detection: Fluorescence detection with an excitation wavelength of approximately 252 nm and an emission wavelength of around 302 nm.
-
Quantification: A standard curve of this compound is prepared to quantify the amount of metabolite formed in the microsomal incubations. The minimal detectable level of 1'-hydroxybufuralol can be as low as 0.1 ng/ml.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro bufuralol 1'-hydroxylation assay.
References
The Pharmacological Significance of 1'-Hydroxy Bufuralol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Hydroxy bufuralol is the principal metabolite of the non-selective β-adrenoceptor antagonist, bufuralol. Its formation is a critical reaction in drug metabolism research, primarily serving as a specific and sensitive in vitro probe for the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] The polymorphic nature of the CYP2D6 gene results in significant inter-individual and inter-ethnic variations in enzyme activity, leading to distinct metabolic phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers.[4][5] Consequently, the rate of this compound formation is a key indicator of an individual's CYP2D6 metabolic capacity, which has profound implications for the efficacy and safety of a multitude of clinically used drugs metabolized by this enzyme. This technical guide provides an in-depth overview of the pharmacological significance of this compound, detailing its metabolic pathways, experimental protocols for its quantification, and key kinetic data.
Metabolic Pathway of Bufuralol
Bufuralol is predominantly metabolized via hydroxylation at the 1'-position of the ethyl side chain to form this compound. This reaction is mainly catalyzed by CYP2D6. While CYP2D6 is the high-affinity enzyme responsible for this transformation, other isoforms such as CYP2C19 and CYP1A2 can also contribute to a lesser extent, particularly at higher substrate concentrations. Further metabolism of bufuralol can occur, leading to the formation of other minor metabolites like 4-hydroxy bufuralol and 6-hydroxy bufuralol.
Quantitative Data: Enzyme Kinetics
The affinity (Km) and maximum velocity (Vmax) of bufuralol 1'-hydroxylation are crucial parameters for characterizing CYP2D6 activity and the influence of genetic variants or inhibitors. The following tables summarize key kinetic data from in vitro studies.
Table 1: Michaelis-Menten Constants for Bufuralol 1'-Hydroxylation by Recombinant CYP Enzymes
| Enzyme | Apparent Km (μM) | Source |
| CYP2D6 | ~5 (high-affinity component) | |
| CYP2C19 | 36 | |
| CYP1A2 | 145 (in presence of CYP2D6/2C19 inhibitors) |
Table 2: Inhibition Constants (Ki) for CYP2C19- and CYP2D6-Mediated Bufuralol 1'-Hydroxylation
| Inhibitor | Target Enzyme | Apparent Ki (μM) | Source |
| S-mephenytoin | CYP2C19 | 42 | |
| Quinidine | CYP2C19 | No inhibition | |
| Quinine | CYP2C19 | No inhibition | |
| Ticlopidine | CYP2C19 & CYP2D6 | Equipotent inhibition | |
| Diphenhydramine | CYP2D6 | ~11 | |
| Clemastine | CYP2D6 | ~2 | |
| Tripelennamine | CYP2D6 | ~4-6 | |
| Promethazine | CYP2D6 | ~4-6 | |
| Hydroxyzine | CYP2D6 | ~4-6 |
Experimental Protocols
The quantification of this compound formation is a standard assay in drug metabolism studies. Below are detailed methodologies for a typical in vitro experiment using human liver microsomes.
In Vitro Bufuralol 1'-Hydroxylation Assay Using Human Liver Microsomes
Objective: To determine the rate of this compound formation as a measure of CYP2D6 activity.
Materials:
-
Human liver microsomes (HLMs)
-
Bufuralol hydrochloride
-
This compound (as a standard)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., this compound-d9)
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and varying concentrations of bufuralol.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 3-5 minutes) to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 10-45 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. The quenching solvent should contain an internal standard for accurate quantification.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to HPLC vials for analysis. Separate this compound from bufuralol and other components using a C18 reverse-phase column.
-
Detection: Detect this compound using a fluorescence detector with excitation and emission wavelengths of approximately 252 nm and 302 nm, respectively.
-
Quantification: Calculate the concentration of this compound formed by comparing its peak area to that of a standard curve prepared with known concentrations of the metabolite.
Conclusion
This compound is a pharmacologically significant metabolite whose formation is a cornerstone of in vitro drug metabolism studies. As the major product of CYP2D6-mediated metabolism of bufuralol, its rate of formation provides a reliable and sensitive measure of CYP2D6 activity. Understanding the kinetics of this compound formation and the experimental protocols for its measurement is essential for researchers and drug development professionals in characterizing the metabolic profiles of new chemical entities, investigating drug-drug interactions, and predicting the impact of pharmacogenetic variations on drug disposition. The data and methodologies presented in this guide serve as a comprehensive resource for the application of this compound as a critical tool in modern pharmacology and drug development.
References
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6): clinical consequences, evolutionary aspects and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
1'-Hydroxy Bufuralol: A Technical Guide for Researchers
This technical guide provides an in-depth overview of 1'-Hydroxy bufuralol, a principal metabolite of the β-adrenoceptor antagonist bufuralol. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and pathway visualizations to support further investigation and application in drug metabolism studies.
Core Properties of this compound
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 57704-16-2 | [1][2][3] |
| Molecular Formula | C₁₆H₂₃NO₃ | [1][2] |
| Molecular Weight | 277.4 g/mol | |
| Formal Name | α²-[[(1,1-dimethylethyl)amino]methyl]-α⁷-methyl-2,7-benzofurandimethanol | |
| Synonyms | Ro 03-7410 | |
| Purity | ≥97% (commercially available) | |
| Formulation | A solid | |
| Solubility | Soluble in Chloroform, Slightly soluble in Methanol |
Metabolic Pathway of Bufuralol
Bufuralol undergoes extensive metabolism in the liver, primarily through hydroxylation to form this compound. This reaction is a well-established marker for the activity of cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. While CYP2D6 is the primary catalyst, other isoforms such as CYP1A2 and CYP2C19 can also contribute to this metabolic conversion, albeit to a lesser extent.
Caption: Metabolic pathway of Bufuralol to this compound.
Quantitative Kinetic and Inhibition Data
The formation of this compound is a key indicator of CYP2D6 activity. The following table summarizes important kinetic and inhibition constants related to this biotransformation.
| Parameter | Enzyme | Value | Notes | Reference |
| Km | Human Liver Microsomes | 61 µM and 171 µM | Apparent Km from two different liver samples. | |
| Vmax | Human Liver Microsomes | 3.2 and 5.8 nmol/mg/h | Apparent Vmax from two different liver samples. | |
| Km | Recombinant CYP2D6 | ~5.1 µM | Calculated as 36 µM / 7-fold lower than CYP2C19. | |
| Km | Recombinant CYP2C19 | 36 µM | Apparent Km. | |
| Km | CYP2D6-deficient HLM (with quinidine) | 38 µM | Reflects CYP2C19 activity. | |
| Km | HLM (with S-mephenytoin and quinidine) | 145 µM | Reflects CYP1A2 activity. | |
| Ki (S-mephenytoin) | Recombinant CYP2C19 | 42 µM | Inhibition of bufuralol hydroxylation. | |
| IC50 (Berberine) | Human Hepatic Microsomes | 45 µM | Inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation. | |
| IC50 (Hydrastine) | Human Hepatic Microsomes | 350 µM | Inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation. |
Experimental Protocols
In Vitro Bufuralol 1'-Hydroxylation Assay in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic conversion of bufuralol to this compound using human liver microsomes.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vitro bufuralol metabolism assay.
Materials:
-
Human liver microsomes (HLM)
-
Bufuralol hydrochloride
-
This compound (for standard curve)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
-
Magnesium chloride (MgCl₂)
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (ACN), cold
-
Methanol
-
Formic acid
Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of bufuralol in an appropriate solvent (e.g., water or methanol).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, HLM (e.g., final concentration of 0.5 mg/mL), and bufuralol (at various concentrations, e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples vigorously to precipitate the protein.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Quantification:
-
Analyze the samples using a validated LC-MS/MS or HPLC method with fluorescence detection (Excitation: 252 nm, Emission: 302 nm).
-
Prepare a standard curve of this compound in the same matrix to quantify the amount of metabolite formed.
-
Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).
-
CYP2D6 Inhibition Assay
This protocol is designed to assess the inhibitory potential of a test compound on CYP2D6-mediated bufuralol 1'-hydroxylation.
Procedure:
-
Follow the same preparation and incubation setup as the metabolism assay described above.
-
In addition to the substrate (bufuralol), add the test compound (inhibitor) at various concentrations to the pre-incubation mixture. A vehicle control (without the inhibitor) should be run in parallel.
-
Initiate the reaction with NADPH and incubate for a fixed time period that falls within the linear range of metabolite formation determined previously.
-
Terminate and process the samples as described above.
-
Quantify the amount of this compound formed in the presence and absence of the inhibitor.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be performed with multiple substrate and inhibitor concentrations, and the data can be analyzed using Lineweaver-Burk or Dixon plots.
References
- 1. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Methodological & Application
LC-MS/MS method for quantification of 1'-Hydroxy bufuralol
An LC-MS/MS method for the quantification of 1'-Hydroxy bufuralol, a primary metabolite of bufuralol, is a critical tool for in vitro drug metabolism studies. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in a human liver microsome matrix, a common model for studying drug-metabolizing enzymes. The method described herein is essential for researchers, scientists, and professionals in drug development involved in assessing the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, for which this compound formation is a specific marker.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard
-
Bufuralol hydrochloride
-
Internal Standard (IS), e.g., Dextrorphan
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Acetone, HPLC grade
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (e.g., Dextrorphan) in methanol.
-
Working Solutions: From the stock solutions, prepare intermediate working solutions by serial dilution in a 50:50 mixture of acetonitrile and water.
-
Calibration (CAL) Standards: Prepare calibration standards by spiking the appropriate working solutions into a blank microsomal matrix (incubation mixture without NADPH to prevent enzymatic activity). A typical concentration range is 50-2000 ng/mL.[3][4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 90, 800, and 1800 ng/mL) in the same manner as the calibration standards.[3]
Sample Preparation: Microsomal Incubation and Protein Precipitation
-
Incubation Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), 10 mM MgCl₂, human liver microsomes (e.g., 0.1 mg/mL), and the substrate bufuralol (at a concentration near its Km, e.g., 12.5 µg/mL).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a fixed time (e.g., 10-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding an equal volume (e.g., 500 µL) of ice-cold acetonitrile:acetone (1:1, v/v) containing the internal standard. This step also serves to precipitate microsomal proteins.
-
Protein Precipitation: Vortex the samples vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Sample Preparation Workflow
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer with a heated electrospray ionization (H-ESI) source.
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., Kinetex)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.
-
Injection Volume: 20 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Ion Spray Voltage: 3000 V
-
Temperature: 400 °C
-
Data Presentation
Quantitative data for the method is summarized in the tables below.
Table 1: Optimized Mass Spectrometer Parameters (SRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 278.2 | 186.1 | Optimized Value |
| Dextrorphan (IS) | 258.2 | 157.1 | Optimized Value |
Note: Collision energies should be optimized for the specific instrument used.
Table 2: Calibration Curve for this compound
| Parameter | Value |
|---|---|
| Concentration Range | 50 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 50 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low QC | 90 | < 10% | 93 - 119% | < 12% | 93 - 119% |
| Mid QC | 800 | < 10% | 93 - 119% | < 12% | 93 - 119% |
| High QC | 1800 | < 10% | 93 - 119% | < 12% | 93 - 119% |
%RSD values are based on typical acceptance criteria.
Overall Experimental Workflow
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of this compound in human liver microsomes. The protocol involves a straightforward protein precipitation step followed by a sensitive analysis using tandem mass spectrometry. The method demonstrates excellent linearity, precision, and accuracy over a relevant concentration range, making it highly suitable for in vitro CYP2D6 inhibition and phenotyping studies in the field of drug discovery and development.
References
- 1. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for CYP2D6 Inhibition Assay Using Bufuralol Hydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[1][2][3] Assessing the potential of new chemical entities (NCEs) to inhibit CYP2D6 is a crucial step in drug development to avoid potential drug-drug interactions and adverse effects. This document provides a detailed protocol for an in vitro CYP2D6 inhibition assay using the probe substrate bufuralol. The assay is based on the principle that CYP2D6 catalyzes the hydroxylation of bufuralol to 1'-hydroxybufuralol. The rate of this reaction can be monitored, and the inhibitory potential of test compounds can be determined by measuring the decrease in the formation of the metabolite.
Principle of the Assay
The CYP2D6 inhibition assay using bufuralol relies on the enzymatic conversion of bufuralol to its hydroxylated metabolite, 1'-hydroxybufuralol. This reaction is highly specific to the activity of the CYP2D6 enzyme. The assay can be performed using human liver microsomes, which contain a mixture of drug-metabolizing enzymes, or with recombinant human CYP2D6 enzyme for a more specific assessment. The reaction requires the presence of a cofactor, NADPH, which is typically supplied by an NADPH-generating system. The rate of 1'-hydroxybufuralol formation is quantified, often by fluorescence detection or by high-performance liquid chromatography (HPLC).[4] The inhibitory effect of a test compound is determined by comparing the enzyme activity in the presence and absence of the compound.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Liver Microsomes (pooled) | Corning | 452161 | -80°C |
| Recombinant Human CYP2D6 | BD Biosciences | 456203 | -80°C |
| Bufuralol hydrochloride | Sigma-Aldrich | B130 | Room Temp |
| 1'-Hydroxybufuralol | Toronto Research Chemicals | H944500 | -20°C |
| Quinidine (Positive Control Inhibitor) | Sigma-Aldrich | Q3625 | Room Temp |
| NADPH Regenerating System (Solution A & B) | Corning | 451200 | -20°C |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | - | 4°C |
| Acetonitrile (HPLC grade) | Fisher Scientific | A998 | Room Temp |
| Methanol (HPLC grade) | Fisher Scientific | A412 | Room Temp |
| Water (HPLC grade) | Fisher Scientific | W6 | Room Temp |
| 96-well black, clear-bottom plates | Corning | 3603 | Room Temp |
Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening of potential inhibitors.
Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Bufuralol Stock Solution (10 mM): Dissolve bufuralol hydrochloride in water to make a 10 mM stock solution. Store at -20°C.
-
Test Compound Stock Solutions (10 mM): Dissolve test compounds in a suitable solvent (e.g., DMSO, methanol) to make 10 mM stock solutions. The final solvent concentration in the incubation mixture should be less than 1% to avoid solvent-mediated inhibition.
-
Quinidine Stock Solution (1 mM): Dissolve quinidine in methanol to make a 1 mM stock solution. This will serve as the positive control inhibitor.
-
Human Liver Microsomes (HLM) or Recombinant CYP2D6 (rhCYP2D6): Thaw HLM or rhCYP2D6 on ice immediately before use. Dilute to the desired concentration (e.g., 0.2-0.5 mg/mL for HLM) with cold 100 mM potassium phosphate buffer.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
Assay Procedure
-
Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures as described in the table below. It is recommended to perform all incubations in duplicate or triplicate.
| Component | Volume (µL) | Final Concentration |
| 100 mM Potassium Phosphate Buffer (pH 7.4) | Variable | - |
| HLM or rhCYP2D6 | 20 | 0.2 mg/mL |
| Test Compound or Vehicle | 2 | Variable |
| Bufuralol (from 10 mM stock) | 2 | 100 µM |
| Total Pre-incubation Volume | X | |
| NADPH Regenerating System | 20 | 1X |
| Total Incubation Volume | 200 |
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzyme.
-
Initiate the Reaction: Start the reaction by adding the NADPH regenerating system to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile or methanol.
-
Protein Precipitation: Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by fluorescence detection or HPLC.
Detection and Data Analysis
A. Fluorescence Detection:
-
The formation of 1'-hydroxybufuralol can be measured directly in the 96-well plate using a fluorescence plate reader.
-
Set the excitation wavelength to 252 nm and the emission wavelength to 302 nm.
-
The fluorescence intensity is directly proportional to the amount of 1'-hydroxybufuralol formed.
B. HPLC-UV or HPLC-Fluorescence Detection:
-
For a more sensitive and specific quantification, the samples can be analyzed by HPLC.
-
A reverse-phase C18 column is typically used.
-
The mobile phase can consist of a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Detection can be performed using a UV detector at 252 nm or a fluorescence detector with excitation at 252 nm and emission at 302 nm.
C. Data Analysis:
-
Calculate Percent Inhibition: The percent inhibition of CYP2D6 activity by the test compound is calculated using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle)] * 100
-
Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following tables provide a summary of typical kinetic parameters for bufuralol hydroxylation and IC50 values for known CYP2D6 inhibitors.
Table 1: Michaelis-Menten Kinetic Parameters for Bufuralol 1'-Hydroxylation by CYP2D6
| Enzyme Source | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| Human Liver Microsomes | 5-15 | Not specified | |
| Recombinant CYP2D6 | ~5 | Not specified |
Table 2: IC50 Values of Known CYP2D6 Inhibitors against Bufuralol Hydroxylation
| Inhibitor | IC50 (µM) | Enzyme Source | Reference |
| Quinidine | 0.05 - 0.5 | Human Liver Microsomes | |
| Berberine | 45 | Human Liver Microsomes | |
| Hydrastine | 350 | Human Liver Microsomes | |
| Diphenhydramine | ~11 | Recombinant CYP2D6 | |
| Chlorpheniramine | ~11 | Recombinant CYP2D6 | |
| Clemastine | ~2 | Recombinant CYP2D6 | |
| Tripelennamine | ~4-6 | Recombinant CYP2D6 | |
| Promethazine | ~4-6 | Recombinant CYP2D6 | |
| Hydroxyzine | ~4-6 | Recombinant CYP2D6 |
Visualizations
Experimental Workflow
Caption: Workflow for the CYP2D6 inhibition assay.
Principle of CYP2D6 Inhibition Assay
Caption: Mechanism of CYP2D6 catalysis and inhibition.
References
- 1. Cytochrome P450 2D6 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 2. assaygenie.com [assaygenie.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1'-Hydroxy bufuralol-d9 as an Internal Standard in Mass Spectrometry
Application Note and Protocol
Introduction
In the realm of drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of metabolites is paramount. Cytochrome P450 2D6 (CYP2D6) is a critical enzyme responsible for the metabolism of a significant portion of clinically used drugs. Bufuralol is a well-established probe substrate for assessing CYP2D6 activity, with its primary metabolite being 1'-Hydroxy bufuralol.[1][2][3] The precise measurement of this compound in biological matrices is essential for in vitro and in vivo CYP2D6 phenotyping and inhibition studies.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4] To ensure the accuracy and reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial. A SIL-IS, such as this compound-d9, possesses nearly identical physicochemical properties to the analyte of interest. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively correcting for matrix effects and variations in instrument response.[5] This application note provides a detailed protocol for the use of this compound-d9 as an internal standard for the quantification of this compound in a typical in vitro microsomal incubation matrix.
Principle of Internal Standardization
The use of an internal standard is a powerful technique to improve the precision and accuracy of quantitative analysis. The underlying principle is that the ratio of the signal of the analyte to the signal of the internal standard will remain constant, even if there are variations in sample volume, injection volume, or instrument response.
Experimental Protocols
Materials and Reagents
-
This compound
-
This compound-d9
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human Liver Microsomes
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d9 in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in acetonitrile.
Sample Preparation (In vitro Microsomal Incubation)
-
Incubation: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and bufuralol (substrate). Pre-incubate at 37°C.
-
Initiate Reaction: Add NADPH regenerating system to start the metabolic reaction. Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard working solution (e.g., 150 µL of acetonitrile with 50 ng/mL this compound-d9 to a 50 µL incubation).
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate |
| Injection Volume | 2-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be optimized | To be optimized |
| This compound-d9 | To be optimized | To be optimized |
Note: The specific m/z values for precursor and product ions should be determined by direct infusion of the analytical standards.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or ICH) to ensure the reliability of the analytical method. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The following table presents a hypothetical but typical set of performance characteristics for an LC-MS/MS method for the quantification of this compound using this compound-d9 as an internal standard.
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Conclusion
This compound-d9 is an ideal internal standard for the accurate and precise quantification of this compound in biological matrices by LC-MS/MS. Its use effectively mitigates variability introduced during sample preparation and analysis, ensuring high-quality data for drug metabolism studies. The provided protocol offers a robust starting point for method development and validation, which can be adapted to specific laboratory instrumentation and study requirements.
References
- 1. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometric determination of inhibition of human cytochrome P450 isozymes by resveratrol and resveratrol-3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Bufuralol 1'-Hydroxylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol 1'-hydroxylase activity, primarily mediated by the cytochrome P450 enzyme CYP2D6, is a critical metabolic pathway in the clearance of the non-selective β-adrenoceptor antagonist, bufuralol. The rate of this reaction is a key indicator of CYP2D6 enzyme function and is widely used in drug metabolism studies to characterize the potential for drug-drug interactions and to phenotype individuals for CYP2D6 genetic polymorphisms.[1][2] This document provides a detailed protocol for the in vitro measurement of bufuralol 1'-hydroxylase activity using human liver microsomes, including sample preparation, analytical methodology, and data analysis.
Principle
The assay involves the incubation of bufuralol with human liver microsomes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. The CYP2D6 enzyme within the microsomes catalyzes the hydroxylation of bufuralol at the 1'-position to form 1'-hydroxybufuralol. The reaction is terminated, and the concentration of the metabolite is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. The rate of 1'-hydroxybufuralol formation is then used to determine the enzyme activity.
Materials and Reagents
-
Human Liver Microsomes (pooled)
-
(±)-Bufuralol hydrochloride
-
1'-Hydroxybufuralol (as a standard)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
NADPH Regenerating System:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Acetonitrile (HPLC grade)
-
Perchloric acid
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Internal Standard (e.g., Debrisoquine or other suitable compound)
Equipment
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
HPLC system with fluorescence detector
-
Analytical balance
-
pH meter
-
Vortex mixer
Experimental Protocols
Preparation of Reagents and Standards
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
-
NADPH Regenerating System Solution: Prepare a fresh solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in 100 mM phosphate buffer.[3]
-
Bufuralol Stock Solution: Prepare a stock solution of bufuralol in a suitable solvent (e.g., water or methanol) at a concentration of 10 mM. Further dilute to working concentrations in 100 mM phosphate buffer.
-
1'-Hydroxybufuralol Standard Stock Solution: Prepare a stock solution of 1'-hydroxybufuralol in methanol at a concentration of 1 mM.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards of 1'-hydroxybufuralol by serial dilution of the stock solution in the incubation buffer.
Incubation Procedure
-
Thaw human liver microsomes on ice.
-
In a microcentrifuge tube, pre-warm a mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration of 0.1-0.5 mg/mL)
-
Bufuralol (at various concentrations, e.g., 1-100 µM, to determine kinetic parameters)[4]
-
-
Pre-incubate the mixture for 5 minutes at 37°C.[5]
-
Initiate the reaction by adding the NADPH regenerating system solution. The final incubation volume is typically 200 µL.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.
-
Add the internal standard to each sample.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), is often employed. For example, a polar ionic mobile phase consisting of methanol-glacial acetic acid-triethylamine (100:0.015:0.010, v/v/v) has been used.
-
Flow Rate: A typical flow rate is 1.0 mL/min. A flow rate of 0.5 ml/min has also been reported.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detection is highly sensitive for 1'-hydroxybufuralol.
-
Excitation Wavelength: ~252 nm
-
Emission Wavelength: ~302 nm
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of 1'-hydroxybufuralol to the internal standard against the concentration of the 1'-hydroxybufuralol standards. Determine the concentration of 1'-hydroxybufuralol in the unknown samples from this curve.
Data Presentation
The quantitative data for bufuralol 1'-hydroxylase activity can be summarized in the following tables.
Table 1: Typical Kinetic Parameters for Bufuralol 1'-Hydroxylation by Human Liver Microsomes
| Parameter | Value Range | Reference |
| Michaelis-Menten Constant (Km) | 0.05 - 0.25 mM | |
| Maximum Velocity (Vmax) | Varies depending on microsome batch and protein concentration |
Table 2: Example Incubation Conditions
| Parameter | Condition |
| Substrate (Bufuralol) Concentration | 1 - 100 µM |
| Microsomal Protein Concentration | 0.2 mg/mL |
| Incubation Time | 20 minutes |
| Incubation Temperature | 37°C |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 |
| Cofactor | NADPH Regenerating System |
Visualizations
Bufuralol Metabolism Pathway
Caption: Metabolic pathway of bufuralol.
Experimental Workflow for Measuring Bufuralol 1'-Hydroxylase Activity
Caption: Experimental workflow for the bufuralol 1'-hydroxylase assay.
References
- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of CYP2D6 Inhibitors with 1'-Hydroxy Bufuralol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the oxidation of a wide range of xenobiotics, including approximately 25% of clinically used drugs. Inhibition of CYP2D6 can lead to significant drug-drug interactions, resulting in adverse effects or therapeutic failure. Therefore, the early identification of potential CYP2D6 inhibitors is a crucial step in the drug discovery and development process. This application note describes a robust and sensitive high-throughput screening (HTS) assay for CYP2D6 inhibitors based on the fluorescence of 1'-hydroxy bufuralol, the primary metabolite of the CYP2D6 probe substrate, bufuralol.
The enzymatic conversion of bufuralol to this compound by CYP2D6 is a well-established index reaction for assessing the enzyme's activity. The fluorescent nature of this compound allows for a direct and continuous monitoring of the reaction, making it amenable to a high-throughput format. This method offers a rapid, cost-effective, and reliable alternative to more labor-intensive techniques such as liquid chromatography-mass spectrometry (LC-MS).
Principle of the Assay
The assay is based on the principle of competitive inhibition. In the presence of a test compound that inhibits CYP2D6, the rate of bufuralol metabolism to the fluorescent this compound is reduced. This reduction in fluorescence signal is directly proportional to the inhibitory potency of the test compound. The assay can be used to determine the half-maximal inhibitory concentration (IC50) of test compounds, a key parameter for characterizing their inhibitory potential.
Data Presentation
The following table summarizes the IC50 values of known CYP2D6 inhibitors determined using methods based on bufuralol hydroxylation. This data serves as a reference for validating the assay and comparing the potency of novel compounds.
| Compound | IC50 (µM) | Method |
| Quinidine | 0.02 | Inhibition of bufuralol 1'-hydroxylation[1] |
| Paroxetine | 0.34 (with pre-incubation) | Inhibition of dextromethorphan demethylation[2] |
| (S)-Fluoxetine | 0.22 | Competitive inhibition of bufuralol 1'-hydroxylation[3] |
| (R)-Fluoxetine | 1.38 | Competitive inhibition of bufuralol 1'-hydroxylation[3] |
| (S)-Norfluoxetine | 0.31 | Competitive inhibition of bufuralol 1'-hydroxylation[3] |
| (R)-Norfluoxetine | 1.48 | Competitive inhibition of bufuralol 1'-hydroxylation |
Experimental Protocols
This section provides a detailed methodology for performing the high-throughput screening of CYP2D6 inhibitors in a 96-well plate format.
Materials and Reagents
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP2D6 supersomes.
-
Substrate: Bufuralol hydrochloride.
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive Control Inhibitor: Quinidine.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of bufuralol in buffer.
-
Prepare a stock solution of the NADPH regenerating system in buffer.
-
Prepare serial dilutions of the positive control (quinidine) and test compounds in the appropriate solvent. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of potassium phosphate buffer to all wells.
-
Add 2 µL of the test compound or positive control at various concentrations to the respective wells. For control wells, add 2 µL of the solvent.
-
Add 20 µL of the enzyme source (e.g., human liver microsomes at a final concentration of 0.1-0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of the Reaction:
-
Add 10 µL of the bufuralol substrate solution to each well. The final concentration of bufuralol should be at or near its Km value for CYP2D6 to ensure assay sensitivity.
-
Add 18 µL of the pre-warmed NADPH regenerating system to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 252 nm and an emission wavelength of 302 nm.
-
The fluorescence can be read in kinetic mode over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic assays, determine the initial rate of the reaction (slope of the fluorescence versus time curve).
-
For endpoint assays, use the fluorescence intensity at the end of the incubation period.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (solvent-only) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of CYP2D6-Mediated Bufuralol Metabolism and Inhibition
Caption: CYP2D6 metabolic pathway and inhibition.
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow.
References
- 1. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Analysis of Multiple CYP450 Metabolites, Including 1'-Hydroxy Bufuralol, Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 (CYP450) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Consequently, the early assessment of a drug candidate's potential to inhibit or induce CYP450 enzymes is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs). A widely adopted in vitro method for this assessment is the use of human liver microsomes (HLMs), which are rich in CYP450 enzymes.
The "cocktail" or "cassette" approach, where multiple CYP450-specific probe substrates are incubated simultaneously, has emerged as an efficient strategy for evaluating the activity of several enzymes in a single experiment. This approach significantly increases throughput and reduces variability compared to individual incubations. This application note provides a detailed protocol for the simultaneous analysis of multiple CYP450 metabolites, with a specific focus on 1'-Hydroxy bufuralol, the primary metabolite of the CYP2D6 probe substrate bufuralol, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of CYP450-Mediated Drug Metabolism
The metabolism of drugs by CYP450 enzymes is a critical component of Phase I drug metabolism. This process typically introduces or exposes functional groups on the parent drug, rendering it more polar and susceptible to subsequent Phase II conjugation reactions, ultimately facilitating its excretion. The general mechanism involves the transfer of an electron from NADPH to the CYP450 reductase, which in turn reduces the heme iron of the CYP450 enzyme, enabling the activation of molecular oxygen and subsequent oxidation of the substrate.
Figure 1: Simplified signaling pathway of CYP450-mediated drug metabolism.
Experimental Workflow
The overall experimental workflow for the simultaneous analysis of multiple CYP450 metabolites involves the incubation of a cocktail of probe substrates with human liver microsomes, followed by quenching of the reaction, sample preparation, and subsequent analysis by LC-MS/MS.
Figure 2: Experimental workflow for CYP450 metabolite analysis.
Experimental Protocols
Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
CYP450 Probe Substrates: Bufuralol, Phenacetin, Diclofenac, S-Mephenytoin, Midazolam
-
Metabolite Standards: this compound, Acetaminophen, 4'-Hydroxydiclofenac, 4'-Hydroxy-S-mephenytoin, 1'-Hydroxymidazolam
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of one of the metabolites)
In Vitro Incubation Protocol
-
Prepare Substrate Cocktail: Prepare a stock solution of the CYP450 probe substrate cocktail in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid significant effects on enzyme activity.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the following on ice:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Pooled Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Substrate Cocktail
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each metabolite and the internal standard are monitored.
-
Data Presentation
The following table summarizes the key quantitative parameters for the simultaneous analysis of multiple CYP450 metabolites. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| CYP Isoform | Probe Substrate | Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Typical LLOQ (ng/mL) | Typical Linearity Range (ng/mL) |
| CYP2D6 | Bufuralol | This compound | 278.2 | 204.2 | 0.5 - 2.0 | 2 - 500 |
| CYP1A2 | Phenacetin | Acetaminophen | 152.1 | 110.1 | 1.0 - 5.0 | 5 - 1000 |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | 312.0 | 231.0 | 0.5 - 2.5 | 2.5 - 500 |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | 235.1 | 150.1 | 0.2 - 1.0 | 1 - 250 |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | 342.1 | 203.1 | 0.1 - 0.5 | 0.5 - 200 |
LLOQ: Lower Limit of Quantification
Conclusion
The described cocktail approach coupled with a sensitive and specific LC-MS/MS method provides a robust and high-throughput platform for the simultaneous assessment of the activity of multiple major CYP450 enzymes. The inclusion of this compound allows for the specific evaluation of CYP2D6 activity, a highly polymorphic enzyme responsible for the metabolism of a significant number of clinically important drugs. This methodology is invaluable for drug discovery and development scientists to characterize the metabolic profile of new chemical entities and to identify potential drug-drug interactions early in the development pipeline. The provided protocols and data serve as a comprehensive guide for the implementation of this powerful analytical technique.
Application Notes and Protocols for 1'-Hydroxy Bufuralol Formation Studies Using Recombinant Human CYP2D6 Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies on the formation of 1'-hydroxy bufuralol, a key metabolite of bufuralol, using recombinant human cytochrome P450 2D6 (CYP2D6) enzymes. This assay is a standard method for characterizing the activity of CYP2D6, a critical enzyme in human drug metabolism. The protocols outlined below are essential for drug discovery and development, enabling the assessment of new chemical entities as potential substrates or inhibitors of CYP2D6.
Introduction
Cytochrome P450 2D6 is a highly polymorphic enzyme responsible for the metabolism of approximately 25% of clinically used drugs. Due to its significant role in drug interactions and patient response, in vitro assessment of CYP2D6 activity is a cornerstone of preclinical drug development. Bufuralol is a non-selective β-adrenoceptor antagonist, and its 1'-hydroxylation is a specific and well-characterized probe reaction for CYP2D6 activity. Recombinant human CYP2D6, often expressed in systems like E. coli, Pichia pastoris, or insect cells, provides a clean and specific system to study this reaction without the interference of other drug-metabolizing enzymes present in human liver microsomes.[1][2][3]
Key Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (K_m and V_max) for bufuralol 1'-hydroxylation to understand the affinity and turnover rate of the enzyme.
-
Inhibition Studies: Screening of new chemical entities for their potential to inhibit CYP2D6 activity, which can predict drug-drug interactions.
-
Metabolite Production: Biotransformation of bufuralol to produce the this compound metabolite for analytical standard generation.[1]
-
Allelic Variant Characterization: Comparing the metabolic activity of different genetic variants of CYP2D6.[4]
Data Summary: Kinetic Parameters for Bufuralol 1'-Hydroxylation
The following tables summarize kinetic data for bufuralol 1'-hydroxylation by various human CYP2D6 preparations as reported in the literature. These values can serve as a reference for researchers performing similar experiments.
Table 1: Kinetic Parameters for Recombinant Human CYP2D6
| Enzyme Source | K_m (µM) | V_max (turnover rate) | Intrinsic Clearance (V_max/K_m) | Reference |
| Recombinant CYP2D6 | ~5 (7-fold lower than CYP2C19) | - | 37-fold higher than CYP2C19 | |
| Purified CYP2D6.1 | - | - | ~10-fold higher than CYP2D6*53 | |
| Purified CYP2D6.53 | - | - | ~1.5-fold higher than CYP2D6.1 | |
| E. coli membranes with CYP2D6 | Lowest K_m and highest V_max compared to mutants | - | - |
Note: Direct comparison of V_max values can be challenging due to differences in experimental conditions and enzyme preparations.
Table 2: Apparent Kinetic Parameters in Human Liver Microsomes (for context)
| Microsome Genotype | Apparent K_m (µM) | Notes | Reference |
| CYP2D6 Extensive Metabolizers (e.g., 1/1, 1/2) | Lower K_m values | Higher V_max values are also noted. | |
| CYP2D6 Poor Metabolizers (e.g., 4/4, 10B/10B) | Higher K_m values | Lower V_max values and reduced protein levels are observed. | |
| CYP2D6 Deficient (in presence of Quinidine) | 14 to 38 | Shift suggests contribution from CYP2C19. |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (K_m and V_max)
This protocol outlines the steps to determine the Michaelis-Menten kinetics of bufuralol 1'-hydroxylation by recombinant human CYP2D6.
1. Materials and Reagents:
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Recombinant human CYP2D6 (co-expressed with NADPH-cytochrome P450 reductase)
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(±)-Bufuralol hydrochloride
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This compound (for standard curve)
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Potassium phosphate buffer (100 mM, pH 7.4)
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NADPH regenerating system (e.g., 5 mM glucose 6-phosphate, 0.5 mM NADP+, 0.5 U/mL glucose-6-phosphate dehydrogenase) or NADPH
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Acetonitrile (HPLC grade)
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Perchloric acid
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Methanol (HPLC grade)
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Water (HPLC grade)
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96-well microtiter plates or microcentrifuge tubes
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Incubator/shaking water bath (37°C)
2. Experimental Workflow Diagram
Caption: Workflow for determining CYP2D6 kinetic parameters.
3. Procedure:
-
Enzyme Reconstitution (if required): If using purified CYP2D6 and reductase, reconstitute them with phospholipids (e.g., 1,2-didodecanoyl-sn-glycero-3-phosphocholine) for about 10 minutes at room temperature.
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Reaction Mixture Preparation: In a microcentrifuge tube or well of a microtiter plate, combine the recombinant CYP2D6 enzyme preparation and potassium phosphate buffer (pH 7.4).
-
Substrate Addition: Add varying concentrations of bufuralol. A typical concentration range to test is 0 to 600 µM to encompass the K_m value.
-
Pre-incubation: Pre-incubate the enzyme-substrate mixture for 3-5 minutes at 37°C in a shaking water bath.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate for a predetermined time (e.g., 10-45 minutes) at 37°C. Ensure that the reaction is in the linear range with respect to time and protein concentration.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile or a small volume of perchloric acid to precipitate the protein.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Analytical Method - HPLC with Fluorescence Detection
This method is highly sensitive for the detection of this compound.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mobile phase of 30% acetonitrile and 70% water containing 1-2 mM perchloric acid.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Fluorescence detector with an excitation wavelength of 252 nm and an emission wavelength of 302 nm.
2. Procedure:
-
Standard Curve: Prepare a standard curve of this compound in the same final buffer/solvent composition as the samples. The linear range can vary, for example, from 0.1 ng/mL upwards.
-
Injection: Inject the processed samples and standards onto the HPLC system.
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Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Data Calculation: Convert the concentration of the metabolite to the rate of formation (e.g., pmol/min/pmol CYP) to determine the reaction velocity.
Protocol 3: Analytical Method - LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity and is suitable for high-throughput screening.
1. LC-MS/MS System and Conditions:
-
LC System: UHPLC system for rapid analysis.
-
Column: A suitable C18 column (e.g., Kinetex).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
Ionization: Heated electrospray ionization (H-ESI) in positive mode.
2. Procedure:
-
Follow the incubation and sample processing steps as described in Protocol 1.
-
Develop an SRM method for this compound and a suitable internal standard.
-
Prepare a standard curve and inject samples for analysis.
-
Quantify the metabolite formation and calculate reaction velocities.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the metabolic pathway and the principle of inhibition studies.
Caption: CYP2D6-mediated bufuralol metabolism and inhibition.
Considerations and Troubleshooting
-
Enzyme Activity: Ensure the recombinant enzyme is active. It's advisable to run a positive control with a known inhibitor (e.g., quinidine) to confirm CYP2D6-specific activity.
-
Linearity: The formation of this compound should be linear with respect to incubation time and protein concentration. It is crucial to establish these conditions before conducting kinetic or inhibition studies.
-
Solvent Effects: If the test compound is dissolved in an organic solvent (e.g., DMSO), ensure the final concentration in the incubation is low (typically <1%) to avoid inhibiting the enzyme.
-
Non-specific Binding: Be aware of potential non-specific binding of substrates or inhibitors to the incubation tubes or plates, which can affect the accuracy of kinetic parameters.
-
Contribution from other CYPs: While recombinant systems are generally specific, it's important to remember that in less pure systems like liver microsomes, other enzymes like CYP1A2 and CYP2C19 can also contribute to bufuralol metabolism at higher substrate concentrations.
By following these protocols and considerations, researchers can reliably assess the interaction of new chemical entities with human CYP2D6, providing critical data for drug development and safety assessment.
References
- 1. Production of human cytochrome P450 2D6 drug metabolites with recombinant microbes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant Technologies Facilitate Drug Metabolism, Pharmacokinetics, and General Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the sensitivity of 1'-Hydroxy bufuralol detection by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 1'-Hydroxy bufuralol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the sensitivity of this compound detection by LC-MS/MS?
The overall sensitivity of your assay is a result of the combined efficiency of three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Low sensitivity can often be traced back to inefficiencies in one or more of these areas. Common issues include significant matrix effects from complex biological samples, suboptimal chromatographic peak shape, and inefficient ionization of the analyte.[1][2]
Q2: What are the typical mass transitions (MRM) for this compound?
For positive electrospray ionization (ESI+), a common precursor ion ([M+H]⁺) for this compound is m/z 278.2. A characteristic product ion for quantification is m/z 116.1. It is always recommended to optimize the collision energy for this transition on your specific instrument to achieve the highest signal intensity.
Q3: My baseline is noisy, what are the likely causes?
A noisy baseline can significantly impact your limit of detection. Common causes include contaminated solvents or reagents, a dirty ion source, or insufficient mobile phase degassing. Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Regular maintenance of the ion source is also crucial for maintaining low baseline noise.
Q4: I am observing poor peak shape (e.g., tailing or splitting). How can I improve it?
Poor peak shape can be due to several factors including issues with the analytical column, improper mobile phase composition, or sample solvent effects. Ensure your column is not degraded and is appropriate for the analysis. The pH of your mobile phase can also significantly affect the peak shape of ionizable compounds like this compound. Additionally, the solvent used to dissolve your final sample extract should be as close in composition as possible to the initial mobile phase to prevent peak distortion.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Inability to Detect this compound
If you are experiencing low signal intensity or cannot detect your analyte, follow this troubleshooting workflow:
References
Technical Support Center: 1'-Hydroxy bufuralol Quantification Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1'-hydroxy bufuralol quantification assays, particularly in the context of cytochrome P450 2D6 (CYP2D6) activity studies.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: The two most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC-fluorescence is a robust and sensitive method, while LC-MS/MS offers higher specificity and is often preferred for complex biological matrices.[1][2][3]
Q2: Why is the quantification of this compound important?
A2: this compound is the primary metabolite of bufuralol, formed through the activity of the CYP2D6 enzyme.[4] Quantifying this metabolite is a common method to determine CYP2D6 enzyme activity in both in vitro systems (like human liver microsomes) and in clinical studies. This is crucial for drug development, as CYP2D6 is responsible for the metabolism of a significant portion of clinically used drugs.[4]
Q3: What is a typical linear range for a this compound assay?
A3: For LC-MS/MS methods, a typical linear range for this compound in rat liver microsomes is 50-2000 ng/mL. For HPLC-fluorescence methods, the minimal detectable level can be as low as 0.1 ng/mL. The specific range should be established and validated for your particular instrument and experimental conditions.
Q4: How should I prepare my samples for analysis?
A4: A common and straightforward method for in vitro samples, such as microsomal incubations, is protein precipitation. This is often achieved by adding a cold organic solvent like acetonitrile or an acid like perchloric acid to the sample, followed by centrifugation to pellet the precipitated proteins. For more complex matrices like plasma, more extensive cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to minimize matrix effects.
Q5: What are matrix effects and how can they affect my results?
A5: Matrix effects are the alteration of ionization efficiency for the analyte of interest due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which will result in inaccurate quantification. Matrix effects are a significant concern in LC-MS/MS analysis. It is crucial to evaluate matrix effects during method development and validation.
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
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Question: My chromatogram for this compound shows poor peak shape. What could be the cause and how can I fix it?
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Answer:
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Column Contamination: Buildup of matrix components on the column can lead to peak tailing and broadening. Solution: Implement a column wash step after each run and consider using a guard column to protect the analytical column.
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Inappropriate Mobile Phase: An incorrect mobile phase pH can affect the ionization state of this compound, leading to peak tailing. Solution: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For reversed-phase chromatography, a mobile phase containing a small amount of acid (e.g., 0.1% formic acid or 2 mM perchloric acid) is often used.
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Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Solution: If possible, dissolve your final extracted sample in a solvent that is similar in composition to the initial mobile phase.
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Column Void: A void at the head of the column can cause peak splitting. Solution: This may require replacing the column. Using a guard column can help extend the life of your analytical column.
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Issue 2: High Signal Variability or Poor Reproducibility
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Question: I am observing high variability in my replicate injections or between different runs. What should I investigate?
-
Answer:
-
Inconsistent Sample Preparation: Variability in extraction efficiency is a common source of poor reproducibility. Solution: Ensure your sample preparation protocol is well-defined and consistently executed. This includes precise pipetting, consistent vortexing times, and controlled temperatures.
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Matrix Effects: If you are using LC-MS/MS, variable matrix effects between samples can lead to poor reproducibility. Solution: Assess the matrix effect for your method. If significant, you may need to improve your sample cleanup procedure (e.g., switch from protein precipitation to SPE) or use a stable isotope-labeled internal standard.
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Analyte Instability: this compound may degrade in the sample or in the autosampler. Solution: Perform stability studies to assess the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, autosampler stability). One study showed that bufuralol enantiomers are stable for at least 7 days at 70°C, but specific stability of the metabolite in solution should be confirmed. The solid form of this compound is reported to be stable for at least 4 years at -20°C.
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Instrument Fluctuation: Issues with the LC pump, injector, or mass spectrometer can cause variability. Solution: Run system suitability tests before each batch of samples to ensure the instrument is performing correctly.
-
Issue 3: Low Signal Intensity or Sensitivity
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Question: The signal for this compound is very low, close to the limit of detection. How can I improve the signal?
-
Answer:
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Suboptimal MS/MS Parameters: Incorrect collision energy or precursor/product ion selection will result in a weak signal. Solution: Optimize the MS/MS parameters for this compound using a pure standard solution. The fragmentation of this compound has been previously characterized and can be used as a starting point.
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Ion Suppression: Significant ion suppression from the sample matrix can drastically reduce the signal. Solution: As mentioned previously, improve sample cleanup. You can also try to adjust the chromatography to separate the analyte from the interfering matrix components.
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Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix. Solution: Evaluate the extraction recovery of your method. If it is low, you may need to try a different sample preparation technique (e.g., LLE with a different solvent or a different SPE sorbent).
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Fluorescence Quenching (for HPLC-Fluorescence): Components in the sample matrix can quench the fluorescence signal. Solution: Improve sample cleanup to remove interfering substances. Ensure the mobile phase does not contain any quenching agents.
-
Experimental Protocols
Protocol: Quantification of this compound from Human Liver Microsome Incubations (CYP2D6 Activity Assay)
This protocol provides a general methodology for a CYP2D6 inhibition assay using bufuralol as the substrate.
1. Reagents and Materials:
-
This compound standard
-
Bufuralol
-
Human Liver Microsomes (HLM)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
LC-MS/MS system
-
Reversed-phase C18 column
2. Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound (or vehicle control).
-
Pre-warm the mixture at 37°C for a few minutes.
-
-
Initiation of Reaction:
-
Add bufuralol (substrate) to the incubation mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation volume is typically around 200 µL.
-
-
Incubation:
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard (e.g., 400 µL).
-
-
Protein Precipitation:
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
3. LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from bufuralol and other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transition: Monitor the specific precursor to product ion transition for this compound and the internal standard.
Quantitative Data Summary
The following tables provide examples of typical validation parameters for this compound and related assays.
Table 1: LC-MS/MS Method Validation Parameters for this compound in Rat Liver Microsomes
| Parameter | Value | Reference |
| Linear Range | 50 - 2000 ng/mL | |
| Intra-day Precision (CV%) | < 12% | |
| Inter-day Precision (CV%) | < 12% | |
| Accuracy | 93 - 119% | |
| LLOQ | 50 ng/mL |
Table 2: HPLC-Fluorescence Method Validation Parameters for Bufuralol Enantiomers in Human Plasma
| Parameter | S-(-)-bufuralol | R-(+)-bufuralol | Reference |
| Linear Range | 5 - 500 ng/mL | 5 - 500 ng/mL | |
| Within-day Precision (RSD%) | 2.1 - 4.4% | 2.6 - 4.9% | |
| Between-day Precision (RSD%) | 2.5 - 4.9% | 2.6 - 4.9% | |
| Accuracy (% Error) | 1.6 - 2.4% (Within-day) | 0.6 - 1.8% (Within-day) | |
| 0.8 - 1.6% (Between-day) | 0.6 - 1.8% (Between-day) | ||
| Extraction Efficiency | 97 - 102% | 97 - 102% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common assay issues.
References
Technical Support Center: Optimization of Mobile Phase for 1'-Hydroxy Bufuralol HPLC Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in the HPLC separation of 1'-Hydroxy bufuralol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from its parent drug, bufuralol?
A1: The primary challenge lies in the polarity difference between the two compounds. This compound is more polar than bufuralol due to the addition of a hydroxyl group. In reversed-phase HPLC, this results in the earlier elution of this compound. Achieving a good resolution between the two peaks while maintaining a reasonable run time and good peak shape requires careful optimization of the mobile phase.
Q2: What type of HPLC column is most suitable for this separation?
A2: A reversed-phase C18 or C8 column is typically the column of choice for separating a parent drug from its more polar metabolite. These columns have a non-polar stationary phase, which provides good retention for the less polar bufuralol and allows for the modulation of the retention of the more polar this compound through mobile phase adjustments.
Q3: What are the key mobile phase parameters to consider for optimization?
A3: The critical mobile phase parameters to optimize are:
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Organic Modifier Percentage: The type (e.g., acetonitrile or methanol) and concentration of the organic solvent in the aqueous mobile phase significantly impact the retention times of both compounds.
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pH of the Aqueous Phase: Bufuralol is a basic compound. Adjusting the pH of the mobile phase can alter its ionization state and, consequently, its retention and peak shape.
-
Buffer Concentration and Type: A buffer is essential to maintain a stable pH throughout the analysis, which is crucial for reproducible results. Common buffers include phosphate and acetate.
-
Additives: Ion-pairing reagents or other mobile phase modifiers can be used to improve peak shape and resolution, although they can be more complex to work with.
Q4: Should I use an isocratic or gradient elution method?
A4: The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the separation goals.
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if good resolution is achieved with a reasonable run time.
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Gradient elution (varying mobile phase composition during the run) is often preferred for complex samples or when there is a significant difference in retention between the two compounds. It can help to sharpen peaks and reduce the total analysis time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Bufuralol and this compound Peaks | Inappropriate organic solvent concentration. | If peaks are co-eluting or poorly resolved: Decrease the percentage of the organic modifier in the mobile phase to increase retention and improve separation. If retention times are too long: Gradually increase the organic modifier percentage. |
| Incorrect mobile phase pH. | Bufuralol is a basic compound. Experiment with the mobile phase pH. A lower pH (e.g., pH 3-4) will ensure the analyte is in its protonated, more polar form, which can affect retention and selectivity. | |
| Peak Tailing (especially for Bufuralol) | Secondary interactions with residual silanols on the column. | Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups. Ensure the mobile phase pH is appropriate to suppress silanol ionization (typically below pH 4). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Variable Retention Times | Unstable mobile phase pH. | Use a buffer in the aqueous portion of the mobile phase to ensure a consistent pH. Ensure the buffer concentration is adequate (typically 10-25 mM). |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature throughout the analysis. | |
| Inconsistent mobile phase preparation. | Prepare the mobile phase accurately by measuring volumes carefully or, for higher precision, by weight. Ensure thorough mixing and degassing. | |
| High Backpressure | Blockage in the HPLC system. | Check for blockages in the guard column, column frit, or tubing. Reverse-flush the column if necessary (follow manufacturer's instructions). |
| Mobile phase viscosity. | If using a highly viscous mobile phase (e.g., high percentage of methanol), consider switching to acetonitrile, which has a lower viscosity. | |
| Particulate matter from the sample. | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. |
Experimental Protocols
Protocol 1: Initial Method Development and Mobile Phase Scouting
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of bufuralol and this compound.
1. Initial Chromatographic Conditions:
| Parameter | Initial Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence (Excitation: 252 nm, Emission: 302 nm) |
| Injection Volume | 10 µL |
2. Mobile Phase Optimization Workflow:
Caption: Workflow for systematic mobile phase optimization.
3. Data Presentation: Example of Mobile Phase Scouting Results
The following table illustrates how to present data from mobile phase scouting experiments to facilitate comparison and decision-making.
| Mobile Phase Composition | Retention Time of 1'-OH Bufuralol (min) | Retention Time of Bufuralol (min) | Resolution (Rs) | Notes |
| 30% ACN in 20 mM Phosphate Buffer (pH 3.0) | 4.2 | 6.8 | 2.1 | Good initial separation. |
| 40% ACN in 20 mM Phosphate Buffer (pH 3.0) | 3.1 | 5.2 | 1.8 | Faster analysis, slightly reduced resolution. |
| 30% MeOH in 20 mM Phosphate Buffer (pH 3.0) | 5.5 | 8.9 | 2.5 | Increased retention, potentially better for complex matrices. |
| 30% ACN in 20 mM Phosphate Buffer (pH 4.0) | 4.5 | 7.2 | 1.9 | Slight shift in retention, minor impact on resolution. |
Protocol 2: Sample Preparation for In Vitro Metabolism Studies
This protocol is adapted from methods used for analyzing bufuralol metabolism in human liver microsomes.[1]
1. Reagents:
-
Perchloric acid (HClO₄), 1 M
-
Potassium hydroxide (KOH), 2 M
2. Procedure:
-
Initiate the metabolic reaction in a microcentrifuge tube containing human liver microsomes, buffer, and bufuralol.
-
Stop the reaction by adding an equal volume of cold 1 M perchloric acid.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
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Centrifuge at 14,000 x g for 5 minutes at 4 °C.
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Transfer the supernatant to a clean microcentrifuge tube.
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Neutralize the supernatant by adding a calculated volume of 2 M potassium hydroxide.
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Centrifuge again to pellet the potassium perchlorate precipitate.
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Transfer the supernatant to an HPLC vial for analysis.
3. Sample Preparation Workflow:
Caption: Workflow for sample preparation from in vitro metabolism assays.
References
Minimizing matrix effects in the bioanalysis of 1'-Hydroxy bufuralol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of 1'-Hydroxy bufuralol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[3] In the analysis of this compound, this can compromise the reliability of pharmacokinetic and toxicological data.[4]
Q2: What are the primary causes of matrix effects in biological samples like plasma or urine?
A2: The main culprits behind matrix effects are endogenous components of the biological matrix. In plasma, phospholipids from cell membranes are a major source of interference. Other contributing factors include proteins, salts, and other organic compounds. Exogenous compounds introduced during sample collection and preparation, such as anticoagulants or reagents, can also contribute to matrix effects.
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: Matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the mobile phase after the analytical column. Injection of an extracted blank matrix sample will reveal a dip or rise in the baseline signal if matrix components are causing interference at specific retention times.
-
Quantitative Assessment (Post-Extraction Spiking): This is a widely accepted method to quantify the extent of matrix effects. It involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.
Q4: What are the most effective strategies to minimize matrix effects for this compound?
A4: A multi-pronged approach is often necessary, focusing on sample preparation, chromatography, and the use of an appropriate internal standard.
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Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.
-
Optimize Chromatographic Conditions: Adjusting the chromatographic method can separate this compound from co-eluting matrix components. This can involve modifying the mobile phase composition, adjusting the gradient, or using a different type of analytical column.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction during data analysis.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in this compound quantification.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction spiking experiment with multiple lots of blank matrix to determine the variability of the matrix effect.
-
Improve Sample Cleanup: If using protein precipitation, consider switching to LLE or SPE to more effectively remove phospholipids.
-
Optimize Chromatography: Develop a chromatographic method that provides better separation of this compound from the regions of ion suppression identified by post-column infusion.
-
Implement a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard for this compound is highly recommended to compensate for unavoidable matrix effects.
-
Issue 2: Observing significant ion suppression for this compound.
-
Possible Cause: Co-elution with phospholipids or other endogenous matrix components that interfere with the ionization process in the mass spectrometer source.
-
Troubleshooting Steps:
-
Phospholipid Monitoring: Include a monitoring scan for common phospholipid fragments (e.g., m/z 184) to confirm if they are co-eluting with this compound.
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Sample Preparation Modification:
-
LLE: Adjust the pH of the sample and the extraction solvent to optimize the removal of interfering compounds.
-
SPE: Select a sorbent and develop a wash/elution procedure that effectively retains this compound while washing away interfering components.
-
-
Chromatographic Optimization:
-
Gradient Modification: Extend the gradient to increase the separation between this compound and interfering peaks.
-
Column Chemistry: Try a different column chemistry (e.g., PFP instead of C18) to alter selectivity.
-
-
Issue 3: Observing ion enhancement for this compound.
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Possible Cause: Co-eluting matrix components that facilitate the ionization of this compound. While less common than suppression, this can still lead to inaccurate results.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Even with more advanced cleanup techniques, some matrix components may carry over. A multi-step cleanup, such as a combination of LLE and SPE, might be necessary for particularly complex matrices.
-
Chromatographic Separation: As with ion suppression, adjusting the chromatography to separate the this compound peak from the region of ion enhancement is a key strategy. Monitor the baseline during the injection of a blank, extracted matrix to identify the retention time of the enhancing components.
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Dilution: If sensitivity allows, diluting the sample can reduce the concentration of the interfering components and thus minimize the matrix effect.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Typical Matrix Effect Reduction | Throughput | Selectivity |
| Protein Precipitation (PPT) | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | High |
Table 2: Impact of Different Strategies on Bioanalytical Results
| Strategy | Effect on Ion Suppression/Enhancement | Impact on Accuracy & Precision |
| Optimized Sample Preparation (LLE/SPE) | Reduces the source of interfering components. | High |
| Chromatographic Separation | Separates analyte from interfering components. | High |
| Stable Isotope-Labeled Internal Standard | Compensates for signal variability. | High |
| Matrix-Matched Calibrators | Calibrators experience similar matrix effects as samples. | Moderate to High |
| Sample Dilution | Reduces the concentration of interfering components. | Moderate (depends on analyte concentration) |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
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Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma) using the established sample preparation method.
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Prepare Spiked Matrix Samples (Set A): To the extracted blank matrix from each lot, add a known amount of this compound standard solution to achieve a specific concentration (e.g., low and high QC levels).
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Prepare Neat Standard Solutions (Set B): Prepare standard solutions of this compound in the final reconstitution solvent at the same concentrations as in Set A.
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Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set A) / (Mean peak area of analyte in Set B)
-
An MF value close to 1 indicates minimal matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
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Sample Aliquoting: To 100 µL of plasma sample, add the internal standard solution.
-
pH Adjustment (if necessary): Add a small volume of buffer to adjust the sample pH to optimize the extraction of this compound (typically to a pH where the analyte is in its neutral form).
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Extraction: Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
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Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
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Phase Separation: Centrifuge the sample (e.g., at 4000 rpm for 5 minutes) to achieve complete separation of the aqueous and organic layers.
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Collection: Carefully transfer the organic layer to a clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
References
Technical Support Center: Low-Level Detection of 1'-Hydroxy Bufuralol
Welcome to the technical support center for the analysis of 1'-Hydroxy bufuralol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the low-level detection of this metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is the major metabolite of bufuralol, a beta-adrenergic receptor blocker. The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Therefore, quantifying its levels is a key method for assessing CYP2D6 enzyme activity in both in vitro and in vivo drug metabolism studies. This is crucial during drug development to understand potential drug-drug interactions and patient-specific metabolic profiles.
Q2: What are the primary challenges in detecting low levels of this compound?
A2: The primary challenges include:
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Low Concentrations: In many experimental settings, such as in vitro microsomal incubations or in plasma samples from low-dose studies, this compound is present at very low concentrations (ng/mL range).
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Matrix Effects: Biological matrices like plasma and liver microsomes can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.
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Enzyme Lability: The responsible enzyme, CYP2D6, can be unstable under certain incubation conditions, affecting the rate of metabolite formation and leading to inaccurate estimations of enzyme activity.
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Method Sensitivity and Specificity: Achieving the required sensitivity and specificity to distinguish this compound from other metabolites and matrix components is critical.
Q3: Which analytical techniques are most suitable for the low-level detection of this compound?
A3: The most commonly employed and suitable techniques are:
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, specificity, and ability to quantify low levels of the analyte in complex biological matrices. Selected Reaction Monitoring (SRM) mode is often used for quantification.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method is also highly sensitive and can be used for the quantification of this compound.
Troubleshooting Guide
Issue 1: Poor sensitivity or no detectable peak for this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters, including precursor and product ion selection, collision energy, and ion source settings. Refer to published methods for typical mass transitions for this compound. |
| Inefficient Chromatographic Separation | Ensure the analytical column is appropriate for the analyte. A C18 column is commonly used. Optimize the mobile phase composition and gradient to achieve good peak shape and retention. |
| Sample Degradation | Ensure proper sample handling and storage. Minimize freeze-thaw cycles. Use of an appropriate antioxidant may be considered if oxidative degradation is suspected. |
| Low Enzyme Activity | Verify the activity of the liver microsomes or recombinant CYP2D6. Ensure proper storage and handling of the enzyme preparation. Check the concentration of cofactors like NADPH. |
Issue 2: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement a more effective sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Non-Specific Binding | Non-specific binding of bufuralol to proteins in the incubation can reduce the amount of substrate available for metabolism. Keeping the protein concentration in the incubation to a minimum can help. |
Issue 3: Poor reproducibility of results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the sample preparation workflow. Use an internal standard to correct for variability during sample processing and injection. |
| Variable Incubation Conditions | Precisely control incubation time, temperature (37°C), and component concentrations. Be aware that CYP2D6 activity can decrease over longer incubation times. |
| Instrument Instability | Perform regular instrument calibration and performance checks. |
Quantitative Data Summary
The following table summarizes typical analytical parameters for the quantification of this compound from various studies.
| Analytical Method | Matrix | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Rat Liver Microsomes | 50-2000 ng/mL | 15 ng/mL | 50 ng/mL | |
| HPLC-Fluorescence | Human Liver Microsomes | Not Specified | 0.1 ng/mL | Not Specified | |
| UHPLC-MS/MS | Sample Solution | 1.84 - 1840 nmol/L | Not Specified | 1.84 nmol/L |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Rat Liver Microsomes
This protocol is based on the methodology described by Kus et al. (2015).
1. Incubation:
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Prepare an incubation mixture containing rat liver microsomes (1 mg/mL), 0.1 M phosphate buffer (pH 7.4), 10 mM MgCl₂, and 1 mM NADPH.
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Add bufuralol substrate (e.g., 12.5 µg/mL).
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Incubate at 37°C for a specified time (e.g., 20 minutes).
2. Sample Preparation (Protein Precipitation):
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Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
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Vortex the mixture to precipitate proteins.
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Centrifuge to pellet the precipitated protein.
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Transfer the supernatant for analysis.
3. LC-MS/MS Conditions:
-
LC Column: Kinetex C18 or equivalent.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate the analyte from the substrate and other matrix components.
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MS Detection: Use a tandem mass spectrometer in Selected Reaction Monitoring (SRM) mode. Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.
Protocol 2: HPLC with Fluorescence Detection
This protocol is based on the method described by Crespi et al.
1. Incubation:
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Perform the enzymatic incubation with cDNA-expressed CYP2D6 or human liver microsomes and bufuralol as described in Protocol 1.
2. Sample Preparation:
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Terminate the reaction by adding perchloric acid to precipitate the protein.
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Centrifuge and collect the supernatant for injection.
3. HPLC Conditions:
-
Column: C18 analytical column.
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Mobile Phase: 30% acetonitrile and 2 mM perchloric acid.
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Detection: Fluorescence detector with an excitation wavelength of 252 nm and an emission wavelength of 302 nm.
Visualizations
Metabolic Pathway of Bufuralol
Strategies to reduce analysis time in CYP cocktail inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Cytochrome P450 (CYP) cocktail inhibition assays and reduce analysis time.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce analysis time in CYP cocktail inhibition assays?
A1: To reduce analysis time, you can implement several high-throughput strategies:
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Cassette Analysis (Pooling): Pool incubation samples for each CYP probe at the end of the incubation period into a single sample for LC-MS/MS analysis. This significantly minimizes the number of samples to be analyzed.
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Column Switching: This technique can reduce the amount of MS runtime by diverting non-essential components away from the analytical column.
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Ultra-High-Pressure Liquid Chromatography (UHPLC): UHPLC systems offer faster separation times compared to traditional HPLC.
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Miniaturization and Automation: Using liquid handlers to miniaturize assay volumes in 384-well plates and automating the sample preparation process can drastically increase throughput.
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Optimized LC-MS/MS Methods: Develop rapid gradient LC-MS/MS methods to shorten analytical run times. For example, a 4-minute analysis time per sample has been reported.
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Fluorescence-Based Assays: For initial high-throughput screening, fluorometric assays can be faster as they require less sample preparation and have quicker data acquisition compared to LC-MS/MS-based assays.[1]
Q2: How can I minimize interactions between probe substrates in a cocktail assay?
A2: Minimizing substrate-substrate interactions is crucial for reliable data. Here are some key strategies:
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Optimize Substrate Concentrations: Substrate concentrations should generally be at or below their Michaelis-Menten constant (Km) to reduce the risk of competitive inhibition between substrates.[2] In some cases, lowering the concentration of a substrate that shows inhibitory effects on other isoforms is necessary. For instance, bupropion, a CYP2B6 probe, has been used at 1/30th of its Km value to avoid inhibiting other CYPs.[3]
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Careful Substrate Selection: Choose probe substrates with high specificity for their respective CYP isoforms. The FDA provides a list of recommended probe substrates.
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Cross-Validation: Initially, perform single-substrate assays and compare the results with the cocktail assay to ensure that the IC50 values are consistent.[3]
Q3: What is the impact of organic solvents like DMSO on CYP inhibition assays, and how can I mitigate these effects?
A3: Organic solvents are often necessary to dissolve test compounds but can significantly impact enzyme activity.
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Solvent Effects: Dimethyl sulfoxide (DMSO) can inhibit several CYP isoforms, particularly CYP2C19, CYP3A4, and CYP2E1, in a concentration-dependent manner.[4] For instance, at 0.5% DMSO, the activity of CYP2C19 and CYP3A4 can be reduced by 44% and 23%, respectively. Acetonitrile generally has a lesser inhibitory effect.
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Mitigation Strategies:
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Keep the final concentration of organic solvents in the incubation mixture as low as possible, preferably below 0.5%, and ideally no more than 0.1%.
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Always include a solvent control in your experiments to account for any background inhibition.
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If a compound has poor solubility, consider using other solvents like methanol or acetonitrile, which may have less of an effect on certain CYP isoforms.
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Q4: My assay is showing high variability. What are the common causes and how can I troubleshoot this?
A4: High variability can stem from several factors:
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant variability. Use calibrated pipettes and consider automated liquid handlers for better precision.
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Incubation Conditions: Ensure consistent temperature (37°C) and timing across all wells. Variations can affect enzyme kinetics.
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Microsome Quality: The quality and batch-to-batch variability of human liver microsomes (HLMs) can impact results. Use a consistent lot of HLMs for a set of experiments.
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Compound Stability: The test compound or probe substrates may not be stable under the assay conditions.
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Edge Effects in Plates: In 96- or 384-well plates, the outer wells can be prone to evaporation, leading to changes in concentration. Avoid using the outer wells for critical samples or ensure proper sealing of the plate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no metabolite formation for a specific CYP isoform | 1. Incorrect substrate or enzyme concentration. 2. Degradation of NADPH. 3. Low activity of the specific CYP isoform in the liver microsome batch. 4. Inhibition by another component in the cocktail (substrate or solvent). | 1. Verify the concentrations of all reagents. For low-turnover substrates, you may need to increase the protein and/or substrate concentration. 2. Prepare NADPH solutions fresh and keep them on ice. 3. Check the certificate of analysis for the microsomes or test a new batch. 4. Run single-substrate incubations to identify the inhibitory component. Optimize substrate concentrations in the cocktail. |
| IC50 values from the cocktail assay do not match single-substrate assays | 1. Substrate-substrate interaction. 2. Inhibitor binding to microsomes. | 1. Re-optimize the substrate concentrations in the cocktail. Lowering the concentration of the interfering substrate is often effective. 2. Use a low microsomal protein concentration (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding. |
| Time-dependent inhibition (TDI) is observed, but the results are inconsistent | 1. Inadequate pre-incubation time. 2. Instability of the test compound or its reactive metabolite. | 1. Ensure a sufficient pre-incubation time (e.g., 30 minutes) to allow for the formation of any reactive metabolites. 2. Assess the stability of the compound in the incubation matrix without NADPH. |
| Poor peak shape or resolution in LC-MS/MS analysis | 1. Matrix effects from the incubation components. 2. Sub-optimal chromatography conditions. | 1. Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction). 2. Adjust the mobile phase composition, gradient, and column temperature. |
Experimental Protocols
High-Throughput CYP Cocktail Inhibition Assay using LC-MS/MS
This protocol is a generalized example and should be optimized for specific laboratory conditions and instrumentation.
1. Reagent Preparation:
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Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions. A final concentration of 1.3 mM NADPH is common.
-
CYP Probe Substrate Cocktail Stock: Prepare a stock solution of the substrate cocktail in a suitable solvent (e.g., methanol or acetonitrile). The final concentration of each substrate in the incubation should be at or near its Km value, unless optimization requires a lower concentration to avoid interactions.
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Test Compound and Inhibitor Stock Solutions: Prepare stock solutions of the test compounds and known inhibitors in a suitable solvent (e.g., DMSO).
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Human Liver Microsomes (HLMs): Dilute to the desired concentration (e.g., 0.2 mg/mL final concentration) in phosphate buffer.
2. Incubation Procedure:
-
In a 96- or 384-well plate, add the phosphate buffer, HLM suspension, and the test compound/inhibitor at various concentrations.
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Pre-warm the plate at 37°C for 5-10 minutes.
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Initiate the reaction by adding the pre-warmed NADPH regenerating system and the substrate cocktail.
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Incubate at 37°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of metabolite formation for all substrates.
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Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard for each metabolite.
3. Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
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Transfer the supernatant to a new plate for analysis.
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If using a cassette analysis approach, pool the supernatants from the individual incubations at this stage.
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Analyze the samples by a validated LC-MS/MS method.
4. Data Analysis:
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Calculate the rate of metabolite formation for each CYP isoform.
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Plot the percent inhibition against the logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Visualizations
Experimental Workflow
Caption: High-throughput CYP cocktail inhibition assay workflow.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1'-Hydroxy Bufuralol in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1'-Hydroxy bufuralol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A1: this compound is the primary metabolite of bufuralol, a beta-blocker. The formation of this compound is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. Consequently, its measurement in biological matrices like plasma and urine is a widely accepted method for phenotyping CYP2D6 activity. The stability of this compound is critical because its degradation can lead to an underestimation of its concentration, resulting in inaccurate assessment of CYP2D6 metabolic activity. This can have significant implications in clinical studies and drug development.
Q2: What are the main factors that can affect the stability of this compound in biological samples?
A2: The stability of this compound can be influenced by several factors, including:
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Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.
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pH: As a phenolic compound, the stability of this compound can be pH-dependent. Extreme pH values may lead to degradation.
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Enzymatic Activity: Residual enzyme activity in un- or improperly processed samples can continue to metabolize or degrade the analyte.
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Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of sensitive analytes.
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Oxidation: Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.
Q3: What are the best practices for collecting and handling biological samples to ensure the stability of this compound?
A3: To maintain the integrity of this compound in biological samples, follow these best practices:
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Rapid Processing: Process blood samples to plasma or serum as quickly as possible after collection.
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Temperature Control: Keep samples on ice or at 4°C during processing.
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Anticoagulant Selection: For plasma, use potassium EDTA as the anticoagulant.
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Storage: For long-term storage, samples should be kept at -80°C.
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Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to its stability.
Issue 1: Low or Inconsistent Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Degradation during sample collection and processing. | Review sample handling procedures. Ensure samples are kept on ice and processed to plasma/serum within one hour of collection. |
| Degradation during storage. | Verify storage temperature. For long-term storage, -80°C is recommended. Assess the impact of freeze-thaw cycles by running a dedicated stability experiment. |
| pH-dependent degradation during extraction. | Evaluate the pH of your extraction solvent. Adjust the pH to a neutral or slightly acidic range (pH 6-7) to minimize potential degradation. |
| Oxidation. | Minimize exposure of samples to light and air. Consider adding an antioxidant (e.g., ascorbic acid) to the collection tubes or during sample processing, after validation. |
Issue 2: Appearance of Unknown Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in confirming if the unknown peaks are related to this compound instability. |
| Matrix effects. | Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a neat solution. If significant, optimize the sample clean-up procedure. |
Quantitative Data Summary
The following tables provide illustrative examples of stability data for this compound in human plasma and urine. Note: This data is representative and should be confirmed by a validated stability study in your laboratory.
Table 1: Illustrative Short-Term Temperature Stability of this compound in Human Plasma
| Storage Temperature | Duration (hours) | Mean Concentration (% of Initial) | Standard Deviation |
| Room Temperature (~22°C) | 0 | 100.0 | 2.5 |
| 4 | 95.2 | 3.1 | |
| 8 | 88.5 | 4.2 | |
| 24 | 75.1 | 5.5 | |
| Refrigerated (4°C) | 0 | 100.0 | 2.3 |
| 24 | 98.7 | 2.8 | |
| 48 | 96.5 | 3.0 |
Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Urine
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | Standard Deviation |
| 1 | 99.5 | 2.1 |
| 2 | 97.8 | 2.9 |
| 3 | 94.2 | 3.5 |
| 4 | 89.7 | 4.1 |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration (Months) | Mean Concentration (% of Initial) | Standard Deviation |
| 1 | 99.8 | 1.9 |
| 3 | 98.5 | 2.4 |
| 6 | 97.1 | 2.8 |
| 12 | 95.3 | 3.3 |
Experimental Protocols
Protocol 1: Short-Term Temperature Stability Assessment
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Sample Preparation: Spike a pool of the appropriate biological matrix (e.g., human plasma) with this compound at two concentration levels (low and high QC).
-
Aliquoting: Aliquot the spiked samples into separate vials for each temperature and time point.
-
Storage: Store the aliquots at the desired temperatures (e.g., room temperature and 4°C).
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Analysis: At each specified time point (e.g., 0, 4, 8, 24 hours), retrieve the samples, process them, and analyze them using a validated bioanalytical method.
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Data Evaluation: Compare the mean concentration of the stored samples to the mean concentration of the samples at time zero.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at two concentration levels.
-
Aliquoting: Aliquot the spiked samples into vials.
-
Freeze-Thaw Cycles:
-
Freeze the samples completely at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this cycle for the desired number of times (typically 3-5 cycles).
-
-
Analysis: After the final thaw, process and analyze the samples.
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Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the mean concentration of freshly prepared samples that have not undergone any freeze-thaw cycles.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
Optimizing MRM transitions for 1'-Hydroxy bufuralol on a triple quadrupole mass spectrometer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) transitions for 1'-Hydroxy bufuralol on a triple quadrupole mass spectrometer. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: For the analysis of this compound, the protonated precursor ion [M+H]⁺ is typically selected. Based on fragmentation data, two primary product ions are commonly used for quantification and qualification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| This compound | 278.2 | 204.2 | 15 | Qualifier |
| This compound | 278.2 | 186.2 | 20 | Quantifier |
Note: A transition of m/z 278.15 → 186.20 has also been reported, confirming the precursor and a key product ion.[1] It is crucial to empirically optimize collision energies on your specific instrument as optimal values can vary.
Q2: How do I select the quantifier and qualifier ions for this compound?
A2: The quantifier ion is typically the most intense and specific product ion, providing the best signal-to-noise ratio for accurate measurement. The qualifier ion is a second, specific product ion used for confirmation of the analyte's identity. The ratio of the quantifier to the qualifier ion should remain consistent across standards and samples.[2] For this compound, the transition producing the m/z 186.2 ion is generally more intense and is therefore often chosen as the quantifier.
Q3: What is a suitable internal standard (IS) for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and variations in instrument response. This compound-d9 is a suitable deuterated internal standard for this purpose. It is crucial to optimize the MRM transitions for the IS as well.
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for this compound
This protocol outlines the steps to determine the optimal MRM transitions and collision energies for this compound.
Workflow Diagram:
Caption: Workflow for optimizing MRM transitions.
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Q1 Scan: Perform a Q1 scan to confirm the m/z of the protonated precursor ion, which is expected to be approximately 278.2.
-
Product Ion Scan: Set the first quadrupole (Q1) to select the precursor ion (m/z 278.2) and scan the third quadrupole (Q3) to identify the major product ions. Based on existing data, expect to see significant fragments around m/z 204.2 and 186.2.[3][4]
-
Collision Energy (CE) Optimization: For each major product ion, perform a collision energy ramp experiment. This involves monitoring the intensity of the product ion while systematically increasing the collision energy in small increments (e.g., 2-5 V steps).
-
Data Analysis: Plot the intensity of each product ion as a function of collision energy. The collision energy that yields the highest intensity for each transition is the optimal CE.
-
Select Quantifier and Qualifier: Choose the most intense, stable, and specific transition as the quantifier. Select a second abundant and specific transition as the qualifier.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Logical Diagram for Troubleshooting Peak Shape:
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for 1'-Hydroxy Bufuralol in a Research Setting
For researchers and scientists in drug development, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 1'-Hydroxy bufuralol, a primary metabolite of the beta-blocker bufuralol, with alternative analytical approaches. The information presented herein is supported by experimental data from published research to aid in selecting the most suitable method for your laboratory's needs.
Introduction to this compound Analysis
This compound is a key metabolite formed through the hydroxylation of bufuralol, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. The quantification of this metabolite is crucial in drug metabolism and pharmacokinetic studies, particularly for assessing CYP2D6 activity and potential drug-drug interactions. While various analytical techniques can be employed, LC-MS/MS has emerged as the gold standard due to its high sensitivity and selectivity. This guide will delve into the performance characteristics of a typical LC-MS/MS method and compare it with an alternative High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection.
Experimental Workflow
The general workflow for the analysis of this compound in a biological matrix, such as liver microsomes, involves several key steps from sample preparation to data analysis.
Experimental workflow for this compound analysis.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a trade-off between performance, speed, and cost. Below is a comparison of a validated LC-MS/MS method with a conventional HPLC-fluorescence method.
| Performance Metric | LC-MS/MS Method | HPLC-Fluorescence Method |
| Linearity Range | 50 - 2000 ng/mL[1] | Not explicitly stated, but typically narrower |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | 0.1 ng/mL[2] |
| Intra-day Precision (%RSD) | 2 - 12% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 12% | Not explicitly stated |
| Accuracy | 93 - 119% | Not explicitly stated |
| Run Time | As low as 1 minute (UHPLC-MS/MS) | Typically longer, e.g., > 7 minutes |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference) |
| Initial Equipment Cost | High | Moderate |
Detailed Experimental Protocols
Validated LC-MS/MS Method
This protocol is based on established methods for the quantification of this compound in rat liver microsomes.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the microsomal incubation sample, add 200 µL of a precipitation solution (e.g., acetonitrile and acetone, 1:1 v/v) containing an internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: Kinetex analytical column (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion (Q1): m/z for this compound
-
Product Ion (Q3): Specific fragment ion for this compound
-
Collision Energy: Optimized for the specific transition.
4. Method Validation Parameters
-
Linearity: Assessed by analyzing a series of calibration standards over the range of 50-2000 ng/mL.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples. A simple protein precipitation method can yield a mean recovery greater than 69%.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
Alternative Method: HPLC with Fluorescence Detection
This method provides a viable, though less common, alternative for the quantification of this compound.
1. Sample Preparation (Protein Precipitation)
-
Similar to the LC-MS/MS method, protein precipitation with an acid (e.g., perchloric acid) can be used.
2. High-Performance Liquid Chromatography Conditions
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway of bufuralol and the principle of quantification using an internal standard.
Metabolism of Bufuralol and Quantification Principle.
Conclusion
For the quantification of this compound in a research setting, the LC-MS/MS method offers superior selectivity, a wide dynamic range, and high throughput capabilities, especially when using UHPLC systems. While the initial investment is higher, the quality and reliability of the data often justify the cost for drug development studies. The HPLC-fluorescence method, while demonstrating excellent sensitivity with a low LLOQ, may be more susceptible to interferences and typically has longer run times. The choice between these methods will ultimately depend on the specific requirements of the study, available instrumentation, and budget. This guide provides the necessary data and protocols to make an informed decision for your analytical needs.
References
A Comparative Guide to Determining Intra- and Inter-Day Precision for a 1'-Hydroxy Bufuralol Assay
This guide provides a comprehensive overview of the methodologies required to determine the intra- and inter-day precision of a bioanalytical assay for 1'-Hydroxy bufuralol, a primary metabolite of the beta-blocker bufuralol. Adherence to rigorous validation protocols is crucial for ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic data in drug development. The following sections detail the experimental protocols, present comparative data, and visualize the workflow for assessing assay precision in accordance with international regulatory guidelines.[1][2][3][4]
Data Presentation: Intra- and Inter-Day Precision
The precision of an analytical method describes the closeness of repeated individual measurements of an analyte.[5] It is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. For bioanalytical method validation, precision is assessed at two levels:
-
Intra-day precision (repeatability): Evaluates the precision of the assay within a single day.
-
Inter-day precision (intermediate precision): Assesses the precision of the assay over several days.
The following tables present hypothetical data for two different analytical methods to illustrate a comparative analysis.
Table 1: Intra-Day Precision of this compound Assay
| Quality Control Sample | Nominal Conc. (ng/mL) | Method A: UPLC-MS/MS | Method B: HPLC-UV | ||
| Mean Conc. (ng/mL) (n=6) | CV (%) | Mean Conc. (ng/mL) (n=6) | CV (%) | ||
| LLOQ | 1.0 | 1.05 | 8.2 | 1.15 | 14.5 |
| Low QC | 2.5 | 2.58 | 5.1 | 2.75 | 9.8 |
| Mid QC | 25.0 | 24.7 | 3.5 | 26.2 | 6.2 |
| High QC | 75.0 | 76.1 | 2.8 | 73.9 | 4.5 |
Table 2: Inter-Day Precision of this compound Assay
| Quality Control Sample | Nominal Conc. (ng/mL) | Method A: UPLC-MS/MS | Method B: HPLC-UV | ||
| Mean Conc. (ng/mL) (n=18) | CV (%) | Mean Conc. (ng/mL) (n=18) | CV (%) | ||
| LLOQ | 1.0 | 1.08 | 9.5 | 1.25 | 18.2 |
| Low QC | 2.5 | 2.61 | 6.3 | 2.85 | 12.1 |
| Mid QC | 25.0 | 25.2 | 4.2 | 26.8 | 8.5 |
| High QC | 75.0 | 75.8 | 3.5 | 73.1 | 6.9 |
Experimental Protocols
The following is a detailed protocol for the determination of intra- and inter-day precision of a this compound assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a common and highly sensitive method for this type of analysis.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solution: Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., this compound-d9) in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of this compound by serial dilution of the primary stock solution with the organic solvent. Similarly, prepare a working solution of the internal standard.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the working solutions of this compound to create a calibration curve with at least six non-zero concentration levels, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank biological matrix at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and the internal standard.
-
5. Determination of Intra-Day Precision:
-
Analyze six replicates of each QC concentration level (LLOQ, Low, Mid, High) in a single analytical run.
-
Calculate the mean concentration and the coefficient of variation (CV %) for each QC level.
-
The CV should not exceed 15% for the Low, Mid, and High QCs, and 20% for the LLOQ.
6. Determination of Inter-Day Precision:
-
Repeat the analysis of six replicates of each QC concentration level on three different days.
-
Combine the data from the three runs (a total of 18 replicates for each QC level).
-
Calculate the overall mean concentration and the CV (%) for each QC level.
-
The acceptance criteria are the same as for intra-day precision (CV ≤ 15% for QCs, ≤ 20% for LLOQ).
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the intra- and inter-day precision of the this compound assay.
References
A Head-to-Head Comparison of Bufuralol and Dextromethorphan as In Vitro and In Vivo Probes for Cytochrome P450 2D6 Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of probe substrates for the phenotyping and inhibition analysis of CYP2D6.
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in drug metabolism, responsible for the oxidation of a wide array of xenobiotics, including many commonly prescribed medications. Due to its highly polymorphic nature, the activity of CYP2D6 varies significantly among individuals, leading to potential differences in drug efficacy and toxicity. Accurate assessment of CYP2D6 activity is therefore paramount in drug development and clinical pharmacology. Bufuralol and dextromethorphan are two of the most widely utilized probe substrates to evaluate CYP2D6 function both in vitro and in vivo. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate probe for their specific applications.
In Vitro Kinetic Performance
The selection of a suitable probe substrate for in vitro studies, such as those involving human liver microsomes (HLMs) or recombinant CYP2D6 enzymes, is often guided by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value generally indicates a higher affinity of the substrate for the enzyme.
| Parameter | Bufuralol (1'-hydroxylation) | Dextromethorphan (O-demethylation) | Reference |
| Km (µM) | 0.05 - 0.25 | 2.2 - 9.4 | [1][2] |
| Vmax (pmol/min/mg protein) | Varies significantly with CYP2D6 genotype | 2.2 (in one poor metabolizer) - 10.2 (in extensive metabolizers) | [2] |
| Intrinsic Clearance (Vmax/Km) | Generally high, but genotype-dependent | High in extensive metabolizers | [3] |
Note: The kinetic parameters can vary depending on the experimental system (e.g., specific human liver microsome pool, recombinant enzyme system) and the genetic variant of CYP2D6 being studied. The values presented are representative ranges from the literature.
In Vivo Performance and Pharmacokinetics
In vivo, the utility of a probe substrate is determined by its pharmacokinetic profile and the sensitivity of its metabolic ratio to changes in CYP2D6 activity. The urinary metabolic ratio, which is the ratio of the parent drug to its CYP2D6-mediated metabolite excreted in urine, is a commonly used non-invasive measure of CYP2D6 phenotype.
While no direct head-to-head clinical trial comparing the in vivo pharmacokinetics of bufuralol and dextromethorphan in the same cohort was identified in the literature, data from separate studies provide valuable insights.
| Parameter | Bufuralol | Dextromethorphan | Reference |
| Primary CYP2D6-mediated reaction | 1'-hydroxylation | O-demethylation | [4] |
| Urinary Metabolic Ratio (Parent/Metabolite) | Bufuralol / 1'-hydroxybufuralol | Dextromethorphan / Dextrorphan | |
| Phenotyping Cut-off (Poor vs. Extensive Metabolizer) | Varies by study | > 0.3 | |
| Half-life (t1/2) | Variable, influenced by CYP2D6 phenotype | ~6.6 hours (in extensive metabolizers) | |
| Oral Clearance | Highly dependent on CYP2D6 activity | Weakly correlated with urinary metabolic ratio |
Note: The urinary metabolic ratio of dextromethorphan has been shown to be a reliable indicator for phenotyping individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates. However, its correlation with oral clearance may be weak, suggesting that for detecting modest changes in CYP2D6 activity, other metrics might be more suitable.
Metabolic Pathways
The primary metabolic pathways of bufuralol and dextromethorphan mediated by CYP2D6 are well-characterized.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for key in vitro assays using bufuralol and dextromethorphan.
Determination of Km and Vmax in Human Liver Microsomes
This protocol outlines the general procedure for determining the kinetic parameters of CYP2D6-mediated metabolism of bufuralol and dextromethorphan in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Bufuralol or Dextromethorphan stock solutions
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Prepare a series of substrate (bufuralol or dextromethorphan) concentrations in phosphate buffer. Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and the desired concentration of the substrate. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the reaction is in the linear range (typically 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC with fluorescence detection or LC-MS/MS to quantify the formation of the metabolite (1'-hydroxybufuralol or dextrorphan).
-
Data Analysis: Plot the reaction velocity (rate of metabolite formation) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
CYP2D6 Inhibition Assay
This protocol describes a typical in vitro assay to assess the inhibitory potential of a test compound on CYP2D6 activity using either bufuralol or dextromethorphan as the probe substrate.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Bufuralol or Dextromethorphan (at a concentration near its Km)
-
Test compound (inhibitor) at various concentrations
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Prepare solutions of the test compound at various concentrations. Prepare a solution of the probe substrate (bufuralol or dextromethorphan) at a concentration close to its Km value. Thaw the human liver microsomes on ice and prepare the NADPH regenerating system.
-
Pre-incubation with Inhibitor: In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and the test compound at the desired concentration. Pre-incubate this mixture at 37°C for a defined period to allow for potential time-dependent inhibition.
-
Reaction Initiation: Add the probe substrate to the mixture.
-
Metabolic Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the formation of the metabolite.
-
Data Analysis: Calculate the percent inhibition of CYP2D6 activity at each concentration of the test compound relative to a control incubation without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Recommendations
Both bufuralol and dextromethorphan are well-validated and reliable probe substrates for assessing CYP2D6 activity. The choice between them may depend on the specific research question, the experimental system, and the available analytical instrumentation.
-
For in vitro kinetic studies , both substrates are suitable. Bufuralol often exhibits a lower Km, suggesting a higher affinity for CYP2D6, which can be advantageous in certain experimental setups. Dextromethorphan's metabolism has been extensively characterized across numerous CYP2D6 variants.
-
For in vivo phenotyping , dextromethorphan is more commonly used, and its urinary metabolic ratio is a well-established biomarker for CYP2D6 phenotype. Its availability in over-the-counter medications also simplifies clinical studies.
-
For drug-drug interaction studies , the selection of the probe substrate may be influenced by the potential for interactions with the investigational drug at other CYP isoforms. Dextromethorphan is also a substrate for CYP3A4, which should be considered when interpreting inhibition data.
Ultimately, a thorough understanding of the characteristics of each probe substrate, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reproducible data for their drug development and clinical research programs.
References
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS for 1'-Hydroxy Bufuralol Analysis
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 1'-Hydroxy bufuralol, a primary metabolite of the beta-blocker bufuralol. The selection of an analytical method is critical in drug metabolism studies, impacting sensitivity, selectivity, and throughput. This document serves as a resource for researchers, scientists, and drug development professionals to make informed decisions based on objective performance data and detailed experimental protocols.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of HPLC with fluorescence detection and LC-MS/MS for the quantification of this compound, based on published experimental data.
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 ng/mL[1] | Not explicitly stated, but high sensitivity is a known advantage. |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Typically in the low ng/mL to pg/mL range for similar analytes. |
| Linearity (r²) | Not explicitly stated | > 0.99[2] |
| Precision (%RSD) | Not explicitly stated | < 10%[2] |
| Selectivity | Good, based on chromatographic separation and specific fluorescence detection. | Excellent, due to mass-to-charge ratio filtering in addition to chromatographic separation.[3][4] |
| Throughput | Lower, with typical run times of several minutes per sample. | Higher, with modern UHPLC-MS/MS systems achieving run times of around 1 minute. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and LC-MS/MS are outlined below. These protocols are based on established methods and provide a framework for laboratory implementation.
HPLC with Fluorescence Detection Protocol
This method is suitable for the quantification of this compound in in vitro samples such as human liver microsomes.
1. Sample Preparation:
-
Precipitate protein from the sample by adding perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
2. HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An inorganic ion-pair reversed-phase system.
-
Detection: Fluorescence detection.
-
Excitation Wavelength: To be optimized for this compound.
-
Emission Wavelength: To be optimized for this compound.
-
-
Flow Rate: To be optimized for the specific column and system.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of the analyte.
LC-MS/MS Protocol
This method offers high sensitivity and selectivity and is well-suited for complex biological matrices.
1. Sample Preparation:
-
Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the sample matrix.
-
Evaporate the organic solvent (if used) and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC).
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2 mL/min for conventional HPLC).
-
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined and optimized.
-
3. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to an internal standard, plotted against a calibration curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the cross-validation of HPLC and LC-MS/MS methods for this compound analysis.
Caption: Cross-validation workflow for HPLC and LC-MS/MS methods.
References
- 1. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
Unraveling the Metabolic Maze: A Comparative Guide to 1'-Hydroxy Bufuralol Formation Kinetics Across CYP2D6 Genetic Variants
For Researchers, Scientists, and Drug Development Professionals
The cytochrome P450 2D6 (CYP2D6) enzyme is a critical player in the metabolism of approximately 25% of clinically used drugs.[1] Its high degree of genetic polymorphism results in significant interindividual variability in drug response, efficacy, and toxicity. Bufuralol, a non-selective beta-blocker, is a classic probe substrate for CYP2D6 activity, with its primary metabolic pathway being 1'-hydroxylation to form 1'-hydroxy bufuralol. Understanding the kinetic differences in this reaction across various CYP2D6 genetic variants is paramount for personalized medicine and the development of safer, more effective drugs.
This guide provides a comparative analysis of the formation kinetics of this compound across several key CYP2D6 genetic variants, supported by experimental data and detailed methodologies.
Comparative Kinetics of this compound Formation
The catalytic efficiency of CYP2D6 variants in metabolizing bufuralol is best understood by examining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The intrinsic clearance (Vmax/Km) is a measure of the enzyme's overall catalytic efficiency.
Below is a summary of the kinetic parameters for this compound formation by various CYP2D6 alleles, demonstrating the significant impact of genetic variation on metabolic capacity.
| CYP2D6 Allele | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) | Notes |
| CYP2D61 (Wild-Type) | ~5 | ~15-20 | High | Considered the reference for normal metabolic activity. |
| CYP2D62 | Similar to 1 | Similar to *1 | High | Generally considered a normal function allele.[2] |
| CYP2D64 | Not measurable | Very low to none | Very low | A common allele leading to a non-functional enzyme and poor metabolizer phenotype.[2] |
| CYP2D610B | Higher than *1 | Significantly lower than *1 | Low | Common in Asian populations, leading to decreased enzyme activity and an intermediate metabolizer phenotype.[2] |
| CYP2D617 | Significantly higher than 1 | Lower than *1 | Low | More frequent in individuals of African descent, associated with reduced enzyme activity.[3] |
| CYP2D634 | Higher than 1 | Lower than *1 | Reduced | Displays reduced enzyme activity and NADPH coupling. |
| CYP2D653 | Lower than *1 | Higher than *1 | Very High | An ultra-rapid metabolizer allele, showing greater metabolic efficiency than the wild-type. |
Note: The values presented are approximate and can vary between studies due to different experimental systems (e.g., human liver microsomes, recombinant enzymes). The table provides a comparative overview of the functional consequences of these genetic variants.
Experimental Protocols
The determination of kinetic parameters for this compound formation by different CYP2D6 variants typically involves the following key steps:
1. Enzyme Source:
-
Human Liver Microsomes (HLMs): Microsomal fractions are isolated from genotyped human liver tissue. This provides a physiologically relevant system but can have variability between donors.
-
Recombinant CYP2D6 Enzymes: Specific CYP2D6 variants are expressed in a host system (e.g., insect cells, E. coli). This allows for the characterization of individual allelic variants in a controlled environment.
2. Incubation Assay:
-
A reaction mixture is prepared containing the enzyme source (HLMs or recombinant CYP2D6), a NADPH-generating system (as a source of reducing equivalents), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
The reaction is initiated by adding varying concentrations of the substrate, bufuralol.
-
Incubations are carried out at 37°C for a specified period, ensuring that the reaction proceeds under initial velocity conditions.
-
The reaction is terminated by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).
3. Metabolite Quantification:
-
The concentration of the formed this compound is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A standard curve of this compound is used to determine the concentration of the metabolite in the samples.
4. Kinetic Data Analysis:
-
The initial reaction velocities are plotted against the corresponding substrate concentrations.
-
The Michaelis-Menten equation is fitted to the data using non-linear regression analysis to determine the Km and Vmax values.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for determining the kinetic parameters of this compound formation.
Caption: Experimental workflow for kinetic analysis.
Signaling Pathway of Bufuralol Metabolism
The metabolism of bufuralol to this compound is a critical step in its clearance from the body, primarily mediated by CYP2D6. The following diagram illustrates this metabolic pathway.
Caption: Bufuralol 1'-hydroxylation pathway.
The significant variations in the kinetics of this compound formation across different CYP2D6 genotypes underscore the importance of pharmacogenetic testing in clinical practice. For drug development professionals, a thorough understanding of how novel compounds interact with various CYP2D6 alleles is crucial for predicting metabolic profiles and potential drug-drug interactions. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. Effects of genetic variants of human P450 oxidoreductase on catalysis by CYP2D6 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bufuralol Metabolism in Rat Versus Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bufuralol metabolism in liver microsomes from rats and humans. Bufuralol, a non-selective beta-adrenoceptor antagonist, is a well-established probe substrate for the cytochrome P450 enzyme CYP2D6 in humans. Understanding the species-specific differences in its metabolism is crucial for the preclinical assessment and extrapolation of drug metabolism and pharmacokinetic data from animal models to humans.
Key Metabolic Pathways and Enzymology
In both humans and rats, the primary metabolic pathway of bufuralol is 1'-hydroxylation, leading to the formation of 1'-hydroxybufuralol.[1][2] This reaction is predominantly catalyzed by cytochrome P450 enzymes.
In human liver microsomes , bufuralol 1'-hydroxylation is a specific and high-affinity reaction catalyzed by CYP2D6 .[3][4] While other isoforms like CYP1A2 and CYP2C19 can contribute to bufuralol metabolism, their role is generally considered minor, especially at lower substrate concentrations.[4] The activity of CYP2D6 is subject to well-documented genetic polymorphism in the human population, leading to distinct "poor," "intermediate," "extensive," and "ultrarapid" metabolizer phenotypes.
In rat liver microsomes , the orthologs of human CYP2D6, primarily CYP2D1 , are the dominant enzymes responsible for bufuralol 1'-hydroxylation. Other isoforms such as CYP2D2, CYP2C11, and CYP1A1/2 may also be involved, but CYP2D1 exhibits the highest affinity for this reaction. Notably, rat CYP2D4 and human CYP2D6 are also capable of catalyzing the 1',2'-ethenylation of bufuralol, a minor metabolic pathway.
Comparative Kinetic Data
The following table summarizes the kinetic parameters for bufuralol 1'-hydroxylation in human and rat liver microsomes. These values highlight the differences in enzyme affinity (Km) and maximum reaction velocity (Vmax) between the two species.
| Species | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human | CYP2D6 (high affinity) | ~5-15 | Not consistently reported across studies | |
| Human | CYP2D6 (low affinity) | ~61-171 | 0.053-0.097 | |
| Human | CYP1A2 | ~145 | Not consistently reported across studies | |
| Human | CYP2C19 | ~36 | Not consistently reported across studies | |
| Rat | CYP2D1 | 8.4 | Not specified | |
| Rat | CYP2C11 | 83 | Not specified | |
| Rat | CYP1A1 | 230 | Not specified |
Note: Kinetic parameters can vary depending on the specific experimental conditions, such as the source of microsomes and substrate concentrations used.
Experimental Protocols
A typical experimental protocol for assessing bufuralol metabolism in liver microsomes is outlined below.
1. Materials and Reagents:
-
Pooled human or rat liver microsomes
-
(±)-Bufuralol hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Add bufuralol at various concentrations to characterize enzyme kinetics.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
3. Analytical Method:
-
The formation of 1'-hydroxybufuralol is typically quantified using high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS).
-
An internal standard is used to ensure accuracy and precision.
4. Data Analysis:
-
The rate of metabolite formation is calculated and plotted against the substrate concentration.
-
Michaelis-Menten kinetics are typically used to determine the Km and Vmax values.
Visualizing the Process
Caption: Experimental workflow for in vitro bufuralol metabolism assay.
Caption: Bufuralol metabolic pathways in human and rat liver microsomes.
Conclusion
The metabolism of bufuralol exhibits significant species differences between rats and humans, primarily driven by the variations in the responsible cytochrome P450 enzymes. While CYP2D6 is the key enzyme in humans, a family of CYP2D isoforms, with CYP2D1 being the most prominent, mediates its metabolism in rats. These differences are reflected in the kinetic parameters of the primary metabolic reaction, 1'-hydroxylation. A thorough understanding of these species-specific metabolic profiles is essential for the accurate interpretation of preclinical data and its translation to human clinical outcomes in drug development.
References
- 1. Catalytic specificity of CYP2D isoforms in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential roles of cytochromes P450 2D1, 2C11, and 1A1/2 in the hydroxylation of bufuralol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Accuracy and Linearity of the 1'-Hydroxy bufuralol Calibration Curve: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the accuracy and linearity of an analytical method is a cornerstone of reliable drug quantification. This guide provides a comprehensive comparison of methodologies and presents supporting experimental data for the validation of a 1'-Hydroxy bufuralol calibration curve, a critical metabolite in drug metabolism studies. The protocols and acceptance criteria outlined are harmonized with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Experimental Protocol: Calibration Curve Accuracy and Linearity
This protocol details the steps for establishing the accuracy and linearity of a this compound quantification method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a separate stock solution of an appropriate internal standard (IS).
-
From the primary stock, prepare a series of working standard solutions by serial dilution to cover the expected concentration range of the study samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
A calibration curve should consist of a blank sample (matrix processed without internal standard), a zero sample (matrix with internal standard), and a minimum of six to eight non-zero concentration levels.
-
Spike the blank biological matrix (e.g., human plasma) with the working standard solutions to create calibration standards at various concentrations.
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC (within three times the LLOQ), medium QC (around 30-50% of the calibration range), and high QC (at least 75% of the upper calibration range).
3. Sample Analysis:
-
Process the calibration standards and QC samples alongside the unknown samples using the validated bioanalytical method.
-
Analyze the samples using the LC-MS/MS system.
4. Data Evaluation for Linearity:
-
Plot the response (peak area ratio of analyte to internal standard) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis using an appropriate weighting scheme (e.g., 1/x or 1/x²). The simplest model that adequately describes the concentration-response relationship should be used.
-
The linearity is assessed by the correlation coefficient (r²) which should ideally be ≥ 0.99.
5. Data Evaluation for Accuracy:
-
The accuracy of the method is determined by comparing the mean back-calculated concentration of the calibration standards and QC samples to their nominal concentrations.
-
The mean concentration should be within ±15% of the nominal value for QC samples, except for the LLOQ, which should be within ±20%.
-
At least 75% of the calibration standards, with a minimum of six, must meet the criterion of being within ±15% of their nominal value (±20% for the LLOQ).
Data Presentation: Accuracy and Linearity of this compound Calibration Curve
The following tables summarize hypothetical data from the validation of a this compound calibration curve, demonstrating an acceptable level of accuracy and linearity.
Table 1: Calibration Curve Linearity
| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | % Accuracy |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 5.00 | 5.15 | 103.0 |
| 10.0 | 9.80 | 98.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 52.0 | 104.0 |
| 80.0 | 79.2 | 99.0 |
| 100.0 (ULOQ) | 101.5 | 101.5 |
| Regression Model: | Linear, weighted by 1/x² | |
| Correlation Coefficient (r²): | 0.9985 |
Table 2: Quality Control Sample Accuracy
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | % Accuracy |
| LLOQ QC | 1.00 | 1.05 | 105.0 |
| Low QC | 3.00 | 2.90 | 96.7 |
| Mid QC | 40.0 | 41.2 | 103.0 |
| High QC | 75.0 | 73.5 | 98.0 |
Visualizations
The following diagrams illustrate the experimental workflow for establishing the calibration curve and the logical relationship for determining accuracy and linearity.
Caption: Experimental workflow for calibration curve establishment.
References
Determining IC50 Values for CYP2D6 Inhibitors: A Comparative Guide to the 1'-Hydroxy Bufuralol Assay and Alternatives
For researchers, scientists, and drug development professionals, understanding the inhibitory potential of new chemical entities on cytochrome P450 enzymes is a critical step in drug discovery and development. Cytochrome P450 2D6 (CYP2D6) is a key enzyme responsible for the metabolism of approximately 25% of clinically used drugs.[1][2] Inhibition of CYP2D6 can lead to significant drug-drug interactions, altering a drug's efficacy and safety profile. The 1'-Hydroxy bufuralol assay is a widely utilized method to determine the half-maximal inhibitory concentration (IC50) of compounds against CYP2D6. This guide provides a detailed comparison of the this compound assay with other common methods, supported by experimental data and protocols.
Comparison of Assays for Determining CYP2D6 Inhibition
The selection of an appropriate assay for determining CYP2D6 inhibition depends on various factors, including the required throughput, sensitivity, and the nature of the test compounds. Below is a comparison of the most frequently used assays.
| Assay | Principle | Detection Method | Advantages | Disadvantages |
| This compound Assay | Measures the CYP2D6-mediated conversion of bufuralol to 1'-hydroxybufuralol. | HPLC with fluorescence detection or LC-MS/MS. | High specificity and sensitivity. Well-established and widely referenced. | Lower throughput compared to fluorescence-based assays. Requires specialized equipment. |
| Dextromethorphan O-Demethylation Assay | Measures the conversion of dextromethorphan to its O-demethylated metabolite, dextrorphan, by CYP2D6. | HPLC with fluorescence detection or LC-MS/MS. | Good correlation with in vivo data. Dextromethorphan is a commonly used probe substrate. | Similar throughput limitations to the bufuralol assay. Potential for involvement of other CYP enzymes at high substrate concentrations. |
| Fluorometric Microplate Assays (e.g., AMMC) | Utilizes a non-fluorescent substrate, such as 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC), which is converted by CYP2D6 to a highly fluorescent product.[3][4][5] | Fluorescence plate reader. | High-throughput and cost-effective. Simple and rapid protocol. | Potential for interference from fluorescent compounds. May have lower specificity compared to LC-MS/MS-based assays. |
Experimental Data: IC50 Values of Known CYP2D6 Inhibitors
The following table summarizes the IC50 values for well-characterized CYP2D6 inhibitors determined using different assay methods. It is important to note that IC50 values can vary between laboratories and experimental conditions.
| Inhibitor | This compound Assay IC50 (µM) | Dextromethorphan O-Demethylation Assay IC50 (µM) | AMMC Assay IC50 (µM) |
| Quinidine | 0.03 - 0.15 | 0.02 - 0.08 | ~0.01 |
| Paroxetine | Not widely reported | 0.34 (with pre-incubation), 2.54 (without pre-incubation) | Not widely reported |
| Fluoxetine | Not widely reported | No significant time-dependent inhibition observed | Not widely reported |
Note: The IC50 for paroxetine in the dextromethorphan assay highlights its time-dependent inhibition of CYP2D6, where potency increases with pre-incubation.
Experimental Protocols
This compound Assay for IC50 Determination
This protocol describes a typical procedure for determining the IC50 of an inhibitor using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
(+/-)-Bufuralol hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor and a known inhibitor (e.g., quinidine)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
HPLC system with a fluorescence detector or an LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare stock solutions of bufuralol, the test inhibitor, and the control inhibitor in a suitable solvent (e.g., methanol or DMSO). Prepare the NADPH regenerating system and potassium phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the human liver microsomes, potassium phosphate buffer, and the test inhibitor at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding bufuralol and the NADPH regenerating system to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the formation of 1'-hydroxybufuralol using HPLC with fluorescence detection (Excitation: 252 nm, Emission: 302 nm) or by LC-MS/MS.
-
Data Analysis: Determine the rate of 1'-hydroxybufuralol formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to calculate the IC50 value.
Dextromethorphan O-Demethylation Assay
This assay follows a similar protocol to the bufuralol assay, with dextromethorphan as the substrate.
Key Differences from Bufuralol Assay:
-
Substrate: Dextromethorphan is used instead of bufuralol.
-
Metabolite: The formation of dextrorphan is measured.
-
Detection: HPLC with fluorescence detection or LC-MS/MS is used for quantification.
Fluorometric Microplate Assay using AMMC
This high-throughput assay is performed in a 96-well plate format.
Materials:
-
Recombinant human CYP2D6 or human liver microsomes
-
AMMC substrate
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor and a known inhibitor
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: As described in the bufuralol assay protocol.
-
Assay Plate Setup: In a 96-well black plate, add the buffer, CYP2D6 enzyme source, and various concentrations of the test inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time.
-
Initiate Reaction: Add a mixture of AMMC and the NADPH regenerating system to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Determine the IC50 value as described in the bufuralol assay protocol.
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
By selecting the most appropriate assay and carefully controlling experimental conditions, researchers can obtain reliable IC50 values to assess the potential for CYP2D6-mediated drug interactions, a crucial step in the development of safer and more effective medicines.
References
- 1. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC) as a specific CYP2D6 probe in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Metabolic Pathways of (+)- and (-)-Bufuralol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of the enantiomers of bufuralol, a non-selective beta-adrenoceptor antagonist. Bufuralol possesses a chiral center, leading to the existence of two enantiomers: (+)-bufuralol (also known as d-bufuralol or (R)-bufuralol) and (-)-bufuralol (l-bufuralol or (S)-bufuralol). While physicochemically similar, these enantiomers exhibit significant differences in their pharmacological activity and metabolic disposition. This guide summarizes key experimental data, details relevant methodologies, and presents visual representations of the metabolic processes to facilitate a comprehensive understanding of their stereoselective metabolism.
Executive Summary
The metabolism of bufuralol is stereoselective, with distinct differences observed in the metabolic pathways and kinetics of its (+) and (-) enantiomers. The primary metabolic pathway for both enantiomers is 1"-hydroxylation, predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. Experimental data consistently demonstrates that (+)-bufuralol is a preferred substrate for CYP2D6-mediated 1"-hydroxylation compared to (-)-bufuralol. This leads to a more rapid metabolism of the (+)-enantiomer via this pathway. Other enzymes, such as CYP1A2 and CYP2C19, also contribute to bufuralol metabolism, particularly at higher substrate concentrations, and exhibit their own stereoselective preferences. In addition to hydroxylation, conjugation represents another metabolic route, with suggestions that it may be a more favored pathway for the (-)-enantiomer. The differential metabolism of the bufuralol enantiomers has significant implications for their pharmacokinetic profiles and overall pharmacological effects.
Data Presentation: Comparative Metabolic Kinetics
The following table summarizes the kinetic parameters for the 1"-hydroxylation of (+)- and (-)-bufuralol by the major contributing human cytochrome P450 enzymes. These values, compiled from various in vitro studies using human liver microsomes and recombinant CYP enzymes, highlight the stereoselectivity of bufuralol metabolism.
| Enantiomer | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| (+)-Bufuralol | CYP2D6 | 2-15 | 0.2-1.5 (nmol/min/mg protein) | [1][2][3] |
| 8.4 (recombinant rat P450 2D1) | - | [4] | ||
| CYP1A2 | ~230 (recombinant rat P450 1A1) | - | [4] | |
| CYP2C19 | High Km | Low Vmax | ||
| (-)-Bufuralol | CYP2D6 | 15-50 | 0.05-0.5 (nmol/min/mg protein) | |
| CYP1A2 | High Km | Low Vmax | ||
| CYP2C19 | High Km | Low Vmax |
Note: The presented kinetic parameters are approximate values derived from multiple sources and can vary depending on the experimental conditions, such as the source of the enzyme (human liver microsomes vs. recombinant enzymes) and the specific protein concentration used in the assay.
Metabolic Pathways Visualization
The metabolic pathways for both (+)- and (-)-bufuralol are illustrated below. The diagrams depict the primary routes of metabolism, the key enzymes involved, and the resulting metabolites.
Caption: Metabolic pathways of (+)- and (-)-bufuralol.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the metabolic pathways of bufuralol enantiomers.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for assessing the metabolism of (+)- and (-)-bufuralol in a pool of human liver microsomes, which contains a mixture of drug-metabolizing enzymes.
Materials:
-
(+)-Bufuralol and (-)-Bufuralol hydrochloride
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal Standard (IS) for analytical quantification
-
Incubator/water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures by adding the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
A solution of the bufuralol enantiomer (at various concentrations to determine kinetics)
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system solution. The final volume of the incubation mixture is typically 200-500 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction at the designated time points by adding a 2-3 fold volume of ice-cold acetonitrile (or other organic solvent) containing an internal standard. The organic solvent precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis of the parent drug and its metabolites.
Metabolism Studies with Recombinant Human CYP Enzymes
To identify the specific enzymes responsible for bufuralol metabolism, experiments are conducted using recombinant human CYP enzymes expressed in a heterologous system (e.g., insect cells or E. coli).
Procedure:
The procedure is similar to the HLM assay, with the following modifications:
-
Instead of HLMs, a specific concentration of a recombinant human CYP enzyme (e.g., CYP2D6, CYP1A2, or CYP2C19) is used.
-
The incubation mixture must also contain a source of NADPH-cytochrome P450 reductase, which is essential for the activity of recombinant CYPs.
-
Control incubations with microsomes from cells not expressing the CYP enzyme should be performed to account for any non-specific metabolism.
HPLC-UV Method for the Analysis of Bufuralol and its Metabolites
This method describes a typical High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection setup for the separation and quantification of bufuralol enantiomers and their primary metabolite, 1'-hydroxybufuralol.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A chiral stationary phase (CSP) column is required for the separation of enantiomers. Alternatively, a reversed-phase C18 column can be used for the analysis of the parent drug and its achiral metabolites, or for the analysis of diastereomeric derivatives of the chiral metabolites.
-
Mobile Phase: The composition of the mobile phase depends on the column used. For a reversed-phase C18 column, a typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier like methanol or acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Injection Volume: 10-50 µL.
-
Detection: UV detection at a wavelength where bufuralol and its metabolites have significant absorbance, typically around 252 nm.
Analysis:
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of the bufuralol enantiomers and their metabolites, along with the internal standard.
-
Sample Analysis: Inject the processed samples from the metabolism assays onto the HPLC system.
-
Quantification: The concentration of the parent drug and its metabolites in the samples is determined by comparing their peak areas to the calibration curve.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for investigating and comparing the metabolic pathways of the bufuralol enantiomers.
Caption: Workflow for bufuralol metabolism studies.
References
- 1. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential roles of cytochromes P450 2D1, 2C11, and 1A1/2 in the hydroxylation of bufuralol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Bufuralol 1'-Hydroxylation Assay: Reproducibility, Robustness, and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of cytochrome P450 2D6 (CYP2D6) metabolism, the bufuralol 1'-hydroxylation assay remains a cornerstone for in vitro phenotyping. This guide provides a comprehensive comparison of the bufuralol assay with its common alternatives, dextromethorphan O-demethylation and debrisoquine 4-hydroxylation. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid in the selection and application of the most appropriate assay for specific research needs.
Comparing the Workhorses: Bufuralol, Dextromethorphan, and Debrisoquine
The selection of a probe substrate for CYP2D6 activity assessment is a critical decision in experimental design. Bufuralol, dextromethorphan, and debrisoquine are the most frequently employed substrates, each with a distinct profile of advantages and disadvantages.
| Feature | Bufuralol | Dextromethorphan | Debrisoquine |
| Metabolic Pathway | Primarily 1'-hydroxylation by CYP2D6.[1] | O-demethylation to dextrorphan primarily by CYP2D6; N-demethylation by CYP3A4. | 4-hydroxylation by CYP2D6. |
| Analytical Method | HPLC with fluorescence detection, LC-MS/MS. | HPLC, GC, LC-MS/MS.[2] | GC, HPLC, LC-MS/MS. |
| Advantages | High affinity for CYP2D6, fluorescent metabolite simplifies analysis. | Well-characterized in vivo and in vitro, readily available.[3] | Historically significant, extensive clinical data available. |
| Disadvantages | Also a substrate for CYP1A2 and CYP2C19, which can confound results in systems with low CYP2D6 activity.[1] | Metabolism by CYP3A4 can interfere with selective CYP2D6 assessment. | Can be subject to polymorphic metabolism by other enzymes, less commonly used in current in vitro screening. |
| Typical Km (µM) | 1-15 (for high-affinity site in HLM) | 2-10 (in HLM) | 5-20 (in HLM) |
| Typical Vmax (pmol/min/mg) | Varies significantly with CYP2D6 genotype. | Varies significantly with CYP2D6 genotype. | Varies significantly with CYP2D6 genotype. |
HLM : Human Liver Microsomes
A Closer Look at Reproducibility and Robustness
The reproducibility of the bufuralol 1'-hydroxylation assay is influenced by several factors, most notably the genetic polymorphism of the CYP2D6 enzyme. Different CYP2D6 alleles can result in enzymes with altered catalytic activity, leading to significant inter-individual and inter-lot variability in metabolic rates when using human liver microsomes from different donors.[4]
The robustness of the assay, or its capacity to remain unaffected by small, deliberate variations in method parameters, is critical for reliable data generation. Key parameters to control include:
-
pH: The optimal pH for CYP2D6 activity is typically around 7.4. Deviations from this can significantly impact enzyme function.
-
Temperature: Incubations are almost universally performed at 37°C to mimic physiological conditions. Temperature fluctuations can alter enzyme kinetics.
-
Solvent Concentration: The concentration of organic solvents used to dissolve bufuralol and inhibitors should be kept to a minimum (typically <1%) as they can inhibit enzyme activity.
While comprehensive, multi-laboratory validation studies specifically for the bufuralol 1'-hydroxylation assay are not extensively published, the principles of good in vitro practice and assay validation are well-established and should be followed.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for performing the bufuralol 1'-hydroxylation assay and its alternatives using human liver microsomes.
Bufuralol 1'-Hydroxylation Assay
1. Reagent Preparation:
- Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
- NADPH Regenerating System (NRS) Solution A: 26.1 mg/mL NADP+ and 66.4 mg/mL glucose-6-phosphate in deionized water.
- NRS Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate buffer.
- Bufuralol Stock Solution: 10 mM bufuralol hydrochloride in methanol.
- Human Liver Microsomes (HLM): Pooled or single-donor HLM, stored at -80°C. Thaw on ice before use.
2. Incubation Procedure:
- Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.1-0.5 mg/mL).
- Add bufuralol to the master mix to achieve the desired final concentrations (e.g., a range from 0.5 to 100 µM for kinetic studies).
- Pre-incubate the mixture for 5 minutes at 37°C.
- Initiate the reaction by adding the NADPH regenerating system (e.g., 1% v/v of Solution A and 0.1% v/v of Solution B).
- Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
3. Sample Analysis (HPLC with Fluorescence Detection):
- Centrifuge the terminated reaction mixture to pellet the protein.
- Transfer the supernatant to an HPLC vial.
- Inject an aliquot onto a C18 reverse-phase HPLC column.
- Use a mobile phase gradient of acetonitrile and water with a suitable buffer (e.g., trifluoroacetic acid).
- Detect 1'-hydroxybufuralol using a fluorescence detector with excitation at 252 nm and emission at 302 nm.
- Quantify the metabolite by comparing its peak area to a standard curve of authentic 1'-hydroxybufuralol.
Dextromethorphan O-Demethylation Assay
The protocol is similar to the bufuralol assay with the following modifications:
-
Substrate: Dextromethorphan hydrobromide (stock solution in methanol).
-
Analysis: LC-MS/MS is the preferred method for quantifying the metabolite, dextrorphan. This allows for high sensitivity and specificity, especially given the potential for interfering metabolites from the CYP3A4 pathway.
Debrisoquine 4-Hydroxylation Assay
This assay also follows the general protocol, with these key differences:
-
Substrate: Debrisoquine sulfate (stock solution in water).
-
Analysis: Due to the lack of a native fluorophore, analysis is typically performed by GC-MS or LC-MS/MS after derivatization or with a suitable detection method.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological reactions, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of bufuralol 1'-hydroxylation catalyzed by CYP2D6.
Caption: General experimental workflow for in vitro CYP2D6 activity assays.
Conclusion
The bufuralol 1'-hydroxylation assay is a robust and reliable method for assessing CYP2D6 activity in vitro, particularly when its potential for metabolism by other CYPs is considered and controlled for. Its high affinity for CYP2D6 and the fluorescent nature of its primary metabolite offer distinct advantages. However, for studies where selectivity is paramount and analytical resources permit, co-assessment with other probe substrates like dextromethorphan or the use of specific inhibitors can provide a more complete picture of CYP2D6 function. By understanding the nuances of each assay and adhering to rigorous, well-controlled experimental protocols, researchers can generate high-quality, reproducible data to advance our understanding of drug metabolism and its clinical implications.
References
- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two CYP2D6 genotyping methods and assessment of genotype-phenotype relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiologically based pharmacokinetic (PBPK) modeling of the role of CYP2D6 polymorphism for metabolic phenotyping with dextromethorphan [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1'-Hydroxy Bufuralol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 1'-Hydroxy bufuralol, a metabolite of bufuralol used in drug metabolism studies, requires careful handling and disposal due to its potential hazards.[1][2] This guide provides a procedural framework for its safe disposal, ensuring compliance and minimizing risk.
Key Safety and Handling Information
Before proceeding with disposal, it is essential to be aware of the known hazards and handling precautions for this compound. This information, summarized from safety data sheets, informs the necessary disposal protocols.
| Property | Information | Source |
| Hazard Classification | Acute toxicity - oral 4 (Harmful if swallowed) | [1] |
| Signal Word | Warning | [1] |
| Precautionary Statements | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: If swallowed: Call a poison center/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and a lab coat. | |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water. | |
| Storage | Store at -20°C. The compound is hygroscopic. | |
| Solubility | Soluble in chloroform and slightly soluble in methanol. |
Step-by-Step Disposal Protocol
As specific disposal instructions for this compound are not publicly available, the following protocol is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-used or expired this compound solid in its original container or a clearly labeled, compatible container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and collected separately.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with incompatible wastes.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and specify any solvents present in liquid waste.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation and the name of the responsible researcher or lab.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a secondary containment bin to mitigate potential spills.
4. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) office or the designated hazardous waste management provider to schedule a waste pickup.
-
Provide all necessary information about the waste, including its composition and quantity.
-
Follow all institutional procedures for waste manifest and pickup.
5. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This can contaminate waterways and is a violation of environmental regulations.
-
DO NOT dispose of in regular trash. This can expose custodial staff and the public to a hazardous chemical.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and safety protocols for chemical waste management.
References
Personal protective equipment for handling 1'-Hydroxy bufuralol
Essential Safety and Handling Guide for 1'-Hydroxy Bufuralol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Engineering Controls
This compound is classified as harmful if swallowed.[1] Due to limited specific toxicological data, it should be handled as a potentially hazardous substance.[2]
-
Primary Engineering Control: All handling of this compound, especially of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.[2]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated and every two hours during continuous work. |
| Eye Protection | Safety Goggles | Wear chemical splash goggles that provide a complete seal around the eyes. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is mandatory. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | N95 Respirator | Recommended when handling the powder outside of a fume hood or in case of a spill. |
Step-by-Step Operational Protocols
-
Preparation: Don all required PPE. Decontaminate the balance and the surrounding area before and after use.
-
Tare Container: Place a weighing boat on the analytical balance and tare to zero.
-
Aliquotting: Inside a chemical fume hood, carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula.
-
Weighing: Close the fume hood sash and the balance draft shield. Record the weight.
-
Secure Compound: Immediately cap the stock vial of this compound.
-
Cleanup: Clean the spatula and the weighing area. Dispose of any contaminated materials as hazardous waste.
This compound is soluble in chloroform and slightly soluble in methanol.[1][3]
-
Preparation: Perform all steps in a chemical fume hood. Don appropriate PPE.
-
Solvent Dispensing: Dispense the required volume of the chosen solvent (e.g., chloroform) into an appropriate container (e.g., a volumetric flask).
-
Dissolving the Compound: Carefully add the pre-weighed this compound to the solvent.
-
Mixing: Cap the container and mix by gentle inversion or using a vortex mixer until the solid is completely dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C for long-term stability.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. |
| Spill | For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institutional safety office. |
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
-
Work Surfaces: After each use, wipe down all surfaces that may have come into contact with this compound with a suitable decontaminating solution (e.g., a detergent solution followed by 70% ethanol).
-
Equipment: Decontaminate all equipment, including spatulas and glassware, after use.
-
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Final Disposal: All hazardous waste must be disposed of through the institution's official chemical waste disposal program, following all local, regional, and national regulations.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
